4-Nonylphenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nonylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)19-15(2)18/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMIAHEQSHOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278105 | |
| Record name | 4-nonylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32604-44-7 | |
| Record name | NSC6059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nonylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nonylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Reactivity
Synthetic Routes and Methodologies
The primary methods for synthesizing 4-Nonylphenyl acetate (B1210297) are centered around the reaction of 4-nonylphenol (B119669) with an acetylating agent. The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.
Esterification of 4-Nonylphenol with Acetic Acid Derivatives
Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental reaction for producing 4-Nonylphenyl acetate. This can be accomplished using either acetic acid directly or its more reactive derivative, acetic anhydride (B1165640).
Direct Esterification with Acetic Acid
The direct esterification of phenols, such as 4-nonylphenol, with carboxylic acids like acetic acid is a well-established method. google.com This process typically involves heating the phenol (B47542) and a molar excess of acetic acid at reflux temperature. google.com The reaction is reversible, and to favor the formation of the ester, water, a byproduct of the reaction, is often removed as it is formed, for instance, through azeotropic distillation with a solvent like toluene (B28343). google.comgoogle.com The use of a strong acid catalyst is generally necessary to achieve a reasonable reaction rate and yield, as uncatalyzed reactions show negligible product formation. google.comgoogle.com For instance, reacting 4-t-octylphenol with a 2:1 molar ratio of acetic acid in the presence of 1.8 mole % sulfuric acid resulted in a 60% yield after 2 hours, which increased to 74% after 4 hours with a 2.5:1 molar ratio of acetic acid to phenol. google.com
Table 1: Direct Esterification of 4-t-Octylphenol with Acetic Acid
| Molar Ratio (Acetic Acid:Phenol) | Catalyst (mol %) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 2:1 | 1.8% H₂SO₄ | 2 | 60 |
| 2.5:1 | 1.8% H₂SO₄ | 4 | 74 |
This table is based on data for the structurally similar 4-t-octylphenol, as it provides a clear model for the esterification of alkyl-substituted phenols. google.com
Acetylation using Acetic Anhydride
A more efficient method for the synthesis of this compound is the acetylation of 4-nonylphenol using acetic anhydride. google.comgoogle.com This reaction is generally faster and can be driven to completion more easily than direct esterification with acetic acid. google.com The esterification can be effectively carried out with a slight excess of acetic anhydride. google.comgoogle.com For example, the reaction can be essentially complete in two hours at 140°C at atmospheric pressure. google.comgoogle.com A comparable level of esterification might require 24 hours at a lower temperature of 110°C. google.comgoogle.com The acetylation process is a common derivatization technique used for the analysis of alkylphenols like 4-nonylphenol. vnu.edu.vn In some methods, the reaction is carried out in the presence of a base like triethylamine (B128534) or potassium carbonate. acs.orgubc.ca Microwave irradiation in combination with a montmorillonite (B579905) [H+] clay catalyst has been shown to dramatically increase the rate of acetate formation, yielding this compound in 94% yield within a short reaction time. niscpr.res.in
Catalytic Approaches in Synthesis
Catalysts play a crucial role in the synthesis of this compound by increasing the reaction rate and enabling the reaction to proceed under milder conditions. Both strong acid catalysts and Lewis acids are employed for this purpose.
Strong Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Strong Brønsted acids are commonly used as catalysts in the esterification of phenols. google.com
Sulfuric Acid (H₂SO₄): Sulfuric acid is an effective catalyst for the direct esterification of alkylphenols with acetic acid. google.comlumenlearning.com The catalytic activity of sulfuric acid is, however, inhibited by the presence of water, a byproduct of the esterification reaction. researchgate.net The use of silica-supported sulfuric acid has been explored as a reusable and environmentally benign catalyst for esterification reactions, offering high yields under solventless conditions. journalcsij.com
p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is another strong organic acid that serves as an efficient catalyst for esterification reactions. preprints.orgwikipedia.org It is considered a good alternative to mineral acids like sulfuric acid due to its solid nature, non-corrosiveness, and ease of handling. preprints.org In a study involving the esterification of 4-t-octylphenol with acetic acid, using 5 mole % of p-toluenesulfonic acid hydrate (B1144303) as a catalyst resulted in a product mixture containing 57% 4-t-octylphenyl acetate after 2 hours at reflux. google.com
Table 2: Comparison of Strong Acid Catalysts in the Esterification of 4-t-Octylphenol
| Catalyst | Catalyst Loading (mol %) | Reaction Time (hours) | Product Composition (% Ester) |
|---|---|---|---|
| Sulfuric Acid | 1.8 | 2 | 60 |
| p-Toluenesulfonic Acid | 5 | 2 | 57 |
This table is based on data for the structurally similar 4-t-octylphenol. google.com
Role of Lewis Acids (e.g., AlCl₃)
Lewis acids, such as aluminum chloride (AlCl₃), are also utilized as catalysts in organic synthesis, particularly in Friedel-Crafts reactions, which include acylation processes. synthetikaeu.comjinhetec.comnih.gov While direct evidence for the use of AlCl₃ in the synthesis of this compound from 4-nonylphenol and acetic acid or its anhydride is not prevalent in the provided search results, Lewis acids are known to catalyze acylation reactions. synthetikaeu.comresearchgate.net The Fries rearrangement, a reaction that can occur under Lewis acid catalysis, involves the rearrangement of a phenyl ester to a hydroxyaryl ketone. askfilo.com For instance, phenyl acetate can undergo the Fries rearrangement with AlCl₃. askfilo.com It is plausible that under certain conditions, a Lewis acid could catalyze the initial acylation of 4-nonylphenol.
Reaction Conditions and Optimization
Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and by-product formation. prismbiolab.com For the synthesis of this compound, key parameters that are typically optimized include temperature, solvent, water removal strategies, and reaction time. prismbiolab.comresearchgate.net
Temperature is a crucial factor in the esterification of phenols. The reaction to produce alkylphenyl acetates is often carried out under reflux conditions. google.comgoogle.com For example, in the esterification of a similar compound, 4-t-octylphenol, with acetic acid, the reaction was conducted at a reflux temperature of 140°C. google.com In another instance, the synthesis of phenolic esters was optimized at a temperature of 120°C under solvent-free conditions. jetir.org The conversion of acetic acid in esterification reactions generally increases with temperature, accelerating the forward reaction. scielo.org.co However, excessively high temperatures can sometimes lead to side reactions or decomposition. For the synthesis of this compound specifically, one process notes that the esterification is essentially complete in two hours at 140°C. google.com
The choice of solvent can significantly impact the rate and equilibrium of an esterification reaction. researchgate.net In the synthesis of alkylphenyl acetates, solvents like toluene are often used. google.com Toluene can serve as an azeotroping agent to help remove water, a byproduct of the reaction. google.com Acetic acid can be used not only as a reactant but also in excess to act as a solvent. google.com The polarity of the solvent can influence the reaction; for instance, esterification equilibrium has been observed to be higher in hydrophobic ionic liquids compared to hydrophilic ones. imperial.ac.uk In some optimized procedures, the reaction can be carried out under solvent-free conditions, which is an environmentally friendly approach. jetir.org
The table below illustrates the effect of different solvents on a model esterification reaction.
Table 1: Solvent Effects on a Model Esterification Reaction| Solvent | Dielectric Constant (ε) | Reaction Rate |
|---|---|---|
| Acetonitrile (B52724) | 37.5 | Moderate |
| Dioxane | 2.2 | Favorable |
| Toluene | 2.4 | Favorable |
Data derived from studies on general esterification principles and may be applicable to this compound synthesis.
Esterification is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield of the ester. imperial.ac.uk Therefore, the removal of water is a critical strategy for driving the reaction to completion. imperial.ac.uk A common method for water removal is azeotropic distillation, where a solvent such as toluene is used to form an azeotrope with water, which is then distilled off from the reaction mixture. google.com In a synthesis of t-octylphenyl acetate, a water separator was used to collect the aqueous acetic acid during reflux. google.com Another approach involves using dehydrating agents or adsorbents like 3A zeolite to trap the water molecules formed during the reaction. mdpi.com The use of ionic liquids as the reaction medium also offers an advantage, as a vacuum can be applied to remove the water condensate, thereby shifting the equilibrium towards the product side. imperial.ac.uk
Reaction time is a key variable that is optimized to achieve the highest possible yield of the desired product. biotage.com Shorter reaction times are generally preferred for industrial processes to increase throughput. In the synthesis of this compound, a reaction time of two hours at 140°C was found to be sufficient for the reaction to be essentially complete when using acetic anhydride. google.com In another study involving montmorillonite clay and microwave irradiation, a high yield (94%) of this compound was obtained in a very short time. niscpr.res.in
Optimization studies often involve monitoring the reaction at different time intervals to determine the point at which the maximum yield is achieved without significant formation of by-products. biotage.com For example, in a study on the esterification of t-octylphenol, samples were taken after 2 hours and 4 hours to monitor the progress of the reaction. google.com The yield of the final product is the ultimate measure of the reaction's efficiency.
The following table summarizes optimized conditions found in the literature for similar esterification reactions.
Table 2: Optimized Reaction Conditions and Yields for Phenyl Acetate Synthesis| Reactants | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nonylphenol, Acetic Anhydride | Montmorillonite [H+] Clay | Microwave | Short | 94% | niscpr.res.in |
| 4-t-Octylphenol, Acetic Acid | p-Toluenesulfonic acid | Reflux (140°C) | 2 hours | ~49% | google.com |
Mechanistic Insights into Formation
The synthesis of this compound from 4-nonylphenol and an acetylating agent like acetic acid or acetic anhydride is typically achieved through esterification. google.com This reaction can be efficiently carried out, for instance, by reacting 4-nonylphenol with a slight excess of acetic anhydride, reaching near completion within two hours at 140°C. google.com Alternatively, using acetic acid as both reactant and solvent with a catalyst, followed by distillation to recover the solvent and product, presents another pathway. google.com
The primary mechanism for the formation of this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (4-nonylphenol). ucalgary.ca The reaction is reversible and its equilibrium can be shifted toward the product by using an excess of one reactant or by removing the water formed during the reaction. ucalgary.ca
The general steps for acid-catalyzed esterification are:
Protonation of the carbonyl group of the carboxylic acid to increase its electrophilicity. ucalgary.ca
Nucleophilic attack by the alcohol on the carbonyl carbon. ucalgary.ca
Proton transfer from the attacking alcohol group. ucalgary.ca
Protonation of one of the hydroxyl groups to form a good leaving group (water). ucalgary.ca
Elimination of water, forming a protonated ester. ucalgary.ca
Deprotonation to yield the final ester product and regenerate the acid catalyst. ucalgary.cachemguide.co.uk
A similar direct esterification can be performed using a carboxylic acid anhydride (acetic anhydride) in the presence of a strong acid catalyst, which can proceed rapidly even at lower temperatures, such as 70°C. google.com
Protonation is a critical initial step in the acid-catalyzed esterification process. chemguide.co.uktaylorandfrancis.com A strong acid catalyst, such as sulfuric acid, donates a proton to the carbonyl oxygen of the acetylating agent (e.g., acetic acid). chemguide.co.uk This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.cataylorandfrancis.com
Following protonation, the lone pair of electrons on the oxygen of the hydroxyl group in 4-nonylphenol attacks the now highly electrophilic carbonyl carbon. ucalgary.ca This nucleophilic addition results in the formation of a transient species known as a tetrahedral intermediate . taylorandfrancis.com This intermediate is characterized by a central carbon atom bonded to four other groups. taylorandfrancis.com The unstable tetrahedral intermediate can then collapse, and through a series of proton transfers, it eliminates a molecule of water to form the stable ester, this compound. ucalgary.cataylorandfrancis.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing this compound and related compounds. These approaches focus on using sustainable materials, reducing waste, and employing energy-efficient techniques. paperpublications.org
The search for effective, reusable, and non-toxic catalysts is a key area of green chemistry. ubbcluj.ro For the synthesis of this compound, traditional strong acid catalysts can be replaced with more sustainable alternatives.
One green approach involves the use of sodium bisulfate as a recoverable catalyst for the reaction between 4-nonylphenol and acetic acid. google.com This solid acid catalyst can be easily filtered from the reaction mixture and potentially reused, minimizing waste. google.com Other research into green catalysis suggests the use of materials like zeolites and functionalized graphitic carbon nitride as efficient and environmentally friendly catalysts for various organic transformations. paperpublications.orgmdpi.comrsc.org
| Catalyst Type | Application Context | Key Advantages | Source |
|---|---|---|---|
| Sodium Bisulfate | Esterification of 4-nonylphenol with acetic acid. | Solid, recoverable, and reusable catalyst. | google.com |
| Solid Composite Catalyst (Silica gel loaded chloride salt) | Rearrangement reaction of nonyl phenol ethyl ester. | Overcomes issues of aluminum-containing waste from traditional catalysts. | google.com |
| Zeolite H-FER | General solid acid catalyst for safer chemical processes. | Safer alternative to homogeneous liquid acid catalysts. | paperpublications.org |
| Graphitic Carbon Nitride (g-C3N4) | Used as a template for synthesizing binary oxide catalysts. | Enables the creation of catalysts with high activity and selectivity. | mdpi.comrsc.org |
Conventional organic solvents often pose environmental and health risks. paperpublications.org Green chemistry promotes the use of safer, alternative solvents or solvent-free reaction conditions. libretexts.org
In the synthesis of this compound, one green method utilizes acetic acid itself as the solvent, which is a reactant and can be recovered by distillation after the reaction. google.com For subsequent purification or reaction steps, less hazardous solvents like n-hexane are employed. google.com The broader field of green chemistry advocates for replacing undesirable solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. mdpi.comiris-biotech.de
| Alternative Solvent/System | Potential Application | Rationale | Source |
|---|---|---|---|
| Acetic Acid (as solvent) | Esterification of 4-nonylphenol. | Reactant also serves as a recoverable solvent. | google.com |
| Ethyl acetate / Ethanol mixtures | Replacement for chlorinated solvents like DCM in chromatography. | Reduced toxicity and environmental impact. | mdpi.com |
| Supercritical CO2 (scCO2) | General replacement for organic solvents in processing. | Non-toxic, non-flammable, and easily removed. | mdpi.com |
| Solvent-Free (using liquid reactant) | Reactions where one reactant is a liquid. | Eliminates the need for any additional solvent, minimizing waste. | libretexts.org |
Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates. researchgate.net
While direct reports on the microwave-assisted synthesis of this compound are not prevalent, the technology has been successfully applied to related reactions. For instance, microwave treatment has been used for the rearrangement of a similar compound, nonyl phenol ethyl ester. google.com This indicates the potential applicability of microwave irradiation for the efficient and green synthesis of this compound. google.comnih.gov The benefits of this approach include rapid heating and often solvent-free conditions, which align with the core principles of green chemistry. libretexts.orgresearchgate.net
Solvent-Free Synthesis Protocols
In line with the principles of green chemistry, solvent-free synthesis protocols for this compound have been developed to reduce environmental impact and simplify experimental procedures. ias.ac.in These methods typically involve the direct acetylation of 4-nonylphenol with an acetylating agent, such as acetic anhydride, in the absence of a traditional solvent medium. The reaction's efficiency often relies on the use of a catalyst to promote the esterification.
Several catalytic systems have been investigated for the acetylation of phenols under solvent-free conditions. These reactions can be facilitated by thermal methods or irradiation, such as with microwaves, which can significantly accelerate the process. ias.ac.incem.com Organocatalysts have gained attention as effective, metal-free options. psu.edu For example, carbon tetrabromide (CBr₄) has been demonstrated as a highly effective catalyst for the acylation of phenols with acetic anhydride at room temperature under solvent-free conditions. psu.edu Other approaches utilize small quantities of metal compounds, such as magnesium powder or vanadyl sulfate (B86663) (VOSO₄), which have proven effective in catalyzing the acetylation of phenols with high yields. researcher.lifefrontiersin.org The use of stoichiometric amounts of reagents and the elimination of solvent waste make these protocols highly sustainable. frontiersin.org
| Catalyst | Acetylating Agent | Conditions | Yield | Reference |
| Carbon Tetrabromide (CBr₄) | Acetic Anhydride | Room Temp, 24h | ~91% (for 1-naphthalenol) | psu.edu |
| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Room Temp, 24h | 80% (for thymol) | frontiersin.org |
| Magnesium (Mg) powder | Acetic Anhydride | Solvent-free, air | up to 98% (for various phenols) | researcher.life |
| Tris(pentafluorophenyl)borane | Acetic Anhydride | Not specified | High | jmchemsci.com |
This table presents data for the acetylation of various phenols, which serves as a model for the synthesis of this compound under similar solvent-free conditions.
Derivatization and Rearrangement Reactions
This compound serves as a substrate for rearrangement reactions, most notably the Fries rearrangement. This reaction is a crucial industrial method for synthesizing hydroxyaryl ketones, which are important intermediates in the production of pharmaceuticals and other fine chemicals. wikipedia.orgsigmaaldrich.com The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org
The Fries rearrangement of this compound is an organic reaction that transforms the aryl ester into a hydroxy aryl ketone. byjus.com Specifically, it is used to synthesize 2-hydroxy-5-nonylacetophenone (HNA), an important industrial chelating agent. The reaction involves the migration of the acetyl group from the ester's oxygen to the ortho position on the phenyl ring. wikipedia.orggoogle.com
The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org Initially, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acetyl group. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred Lewis base. wikipedia.orgtestbook.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond and the generation of a free acylium carbocation. This electrophile then attacks the activated aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgspcmc.ac.in
The regioselectivity of the Fries rearrangement, which determines whether the ortho (2-hydroxy-5-nonylacetophenone) or para (4-hydroxy-3-nonylacetophenone) isomer is the major product, is highly dependent on reaction conditions like temperature and solvent. wikipedia.orgbyjus.com High temperatures favor the formation of the ortho product, which is often the thermodynamically more stable isomer due to the formation of a bidentate complex with the Lewis acid catalyst. wikipedia.org Conversely, low temperatures favor the para product. byjus.com The use of non-polar solvents also tends to favor the formation of the ortho-substituted product. byjus.com
While aluminum chloride is a traditional catalyst, it is often required in stoichiometric amounts, which poses environmental and handling challenges. researchgate.net Research has focused on developing more efficient, catalytic alternatives. Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective, low-cost, and more environmentally benign Lewis acid catalyst for this transformation, requiring only catalytic amounts (e.g., 10 mol%) to achieve moderate to good yields. researchgate.netthieme-connect.comthieme-connect.com
| Catalyst | Conditions | Major Product | Reference |
| Aluminum Chloride (AlCl₃) | High Temperature | 2-Hydroxy-5-nonylacetophenone (ortho) | wikipedia.orggoogle.com |
| Aluminum Chloride (AlCl₃) | Low Temperature | 4-Hydroxy-3-nonylacetophenone (para) | wikipedia.orgbyjus.com |
| Bismuth Triflate (Bi(OTf)₃) | 110 °C, Toluene/Nitroethane | Hydroxyaryl ketones | thieme-connect.comsorbonne-universite.fr |
| Other Lewis Acids (BF₃, TiCl₄, SnCl₄) | Varies | Ortho/Para hydroxyaryl ketones | sigmaaldrich.comorganic-chemistry.org |
This table summarizes the general conditions influencing the outcome of the Fries rearrangement for aryl acetates, applicable to this compound.
Environmental Occurrence, Fate, and Transformation
Sources and Environmental Input
4-Nonylphenyl acetate's presence in the environment is primarily linked to the degradation of widely used industrial and commercial products.
Alkylphenol ethoxylates (APEs), particularly nonylphenol ethoxylates (NPEOs), are a major class of non-ionic surfactants used globally in detergents, emulsifiers, and other industrial applications. ijesd.orgnih.gov When these compounds are released into wastewater streams, they undergo biodegradation in sewage treatment plants and the broader environment. nih.govatamanchemicals.com This process involves the stepwise shortening of the ethoxylate chain through hydrolysis, leading to the formation of short-chain nonylphenol ethoxylates and ultimately nonylphenol (NP). ijesd.orgccme.ca While the initial degradation of NPEOs can be relatively rapid, the resulting nonylphenol is more persistent. wur.nlnih.gov 4-Nonylphenol (B119669) is a significant and more toxic degradation product of these parent compounds. nih.gov
Tris(nonylphenyl)phosphite (TNPP) is an antioxidant and stabilizer used in the production of various polymers, including plastics and rubber, to protect them from degradation. food.gov.ukuseforesight.iopacklab.gr TNPP itself can degrade, particularly in the presence of moisture, through hydrolysis to form nonylphenol. food.gov.ukfoodpackagingforum.orggoogle.com Therefore, 4-nonylphenol can be present in plastic products not as an intentionally added substance, but as an impurity or a breakdown product of TNPP. food.gov.ukfoodpackagingforum.orgfood.gov.uk This has raised concerns about its potential to migrate from packaging materials. foodpackagingforum.org French authorities have proposed classifying TNPP as a Substance of Very High Concern (SVHC) due to its degradation into 4-nonylphenol, which is a known endocrine disruptor. useforesight.iopacklab.gr
The extensive use of products containing NPEOs and TNPP in both industrial and domestic settings leads to their widespread release into the environment. food.gov.ukajol.info Industrial applications include cleaning processes, pesticide formulations, and the manufacturing of plastics and rubber. agriculturejournals.czoup.com Domestically, these compounds are found in detergents, personal care products, and food packaging materials. agriculturejournals.czrupahealth.com Wastewater from both industrial and municipal sources is a primary pathway for these compounds to enter aquatic environments. health.state.mn.usaloki.hu The presence of 4-nonylphenol has been detected in various food packaging materials like PVC films and polystyrene, from which it can migrate into food simulants. agriculturejournals.cznih.gov
Environmental Distribution and Compartmentalization
Once released, 4-nonylphenol and its precursors are distributed throughout various environmental compartments due to their physicochemical properties.
4-Nonylphenol is frequently detected in a range of aquatic environments.
Wastewater: Raw and treated wastewater are significant sources of nonylphenols in the environment. health.state.mn.usmdpi.com Concentrations in influent wastewater can be substantial, and while treatment processes remove a portion, residual amounts are still discharged into receiving waters. aloki.humdpi.com
Surface Water: Consequently, nonylphenols are widespread in rivers, lakes, and coastal waters. aloki.hunih.gov Concentrations can vary significantly depending on the proximity to urban and industrial discharge points. mdpi.com For instance, a study of the Pearl River Estuaries in South China found nonylphenol concentrations in surface water ranging from 1,740 to 16,200 ng/L in July. iwaponline.com
Groundwater: Leaching from contaminated sites and infiltration from polluted surface waters can lead to the presence of nonylphenols in groundwater. ccme.caepa.gov
Sediments: Due to its hydrophobic nature, 4-nonylphenol has a strong tendency to adsorb to particulate matter and accumulate in sediments. nih.govaloki.hucabidigitallibrary.org Sediment concentrations are often several orders of magnitude higher than those in the overlying water column. aloki.huepa.gov For example, sediment concentrations in the Pearl River Estuaries ranged from 28 to 92 ng/g dry weight. iwaponline.com In some highly polluted areas, sediment concentrations have been reported to be as high as 14,100 µg/kg. oup.com The persistence of nonylphenol in sediments can be long-term, with one study detecting high concentrations at a site 20 years after a sewage treatment plant had ceased operations. oup.comepa.gov
Table 1: Concentration of 4-Nonylphenol in Various Aquatic Environments
The environmental reach of 4-nonylphenol extends beyond aquatic systems to soil and the atmosphere.
Soil: Nonylphenols can enter the terrestrial environment through the application of sewage sludge or pulp and paper mill sludge to agricultural lands, as well as from landfill sites. ccme.ca Due to their tendency to sorb to organic matter, they are expected to have low mobility in soil. mst.dk However, biodegradation in soil can be slow, with one study indicating a half-life of around 30 days. mst.dk Another study on the degradation of nonylphenol in agricultural soils showed an initial rapid degradation followed by a persistent, recalcitrant fraction. nih.gov
Air: As a semi-volatile organic compound, 4-nonylphenol can vaporize from contaminated water surfaces and wastewater treatment facilities into the atmosphere. mdpi.comnih.gov It is then subject to atmospheric transport and degradation by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 7.5 hours. nih.gov The presence of nonylphenol in the atmosphere suggests that this is a significant pathway for its transport in the environment. mdpi.com
Table 2: Compound Names Mentioned
Detection in Food Products and Packaging Materials
4-Nonylphenol (NP), a recognized environmental contaminant, has been detected in various food contact materials. Its presence is generally not due to its direct use but rather as an impurity or a degradation product of other additives. food.gov.ukfood.gov.uk Specifically, NP can arise from the breakdown of tris(nonylphenyl)phosphite (TNPP), an antioxidant used to stabilize polymers like rubber, styrenes, and polyolefins, and alkylphenol ethoxylates, which are used as dispersing or stabilizing agents in plastics, rubber, and papers. food.gov.ukresearchgate.net
Studies have identified NP in a range of food packaging materials. Analysis of 25 different food-contact materials revealed NP concentrations from <0.03 to 1.4 µg/g in most samples, with significantly higher levels of 64-287 µg/g found in certain polystyrene and polyvinyl chloride (PVC) samples. researchgate.netresearchgate.net For instance, high levels have been found in plasticized PVC cling film, which was attributed to the use of TNPP as a stabilizer for the plasticizers in the film. researchgate.net
The detection of NP in packaging materials raises concerns about its potential to migrate into food. Migration studies have confirmed this transfer. For example, NP was found to migrate from PVC films into food simulants such as n-heptane (representing fatty foods), distilled water, and 4% acetic acid. nih.gov In tests mimicking domestic use, NP migration from PVC films into cheese and cake was observed, with resulting concentrations between 0.2 to 0.8 mg/kg in cheese and 0.3 to 0.6 mg/kg in cake. food.gov.uk The amount of NP that migrates is influenced by factors like food type, contact time, and temperature. nih.gov
Environmental Degradation Pathways
Microbial Biodegradation
Microbial transformation is the principal mechanism for the breakdown of 4-Nonylphenol in water, soil, and sediments. aloki.hu A wide variety of microorganisms have demonstrated the ability to degrade this compound, although the efficiency and pathways can vary significantly based on environmental conditions and the specific microbial species present.
Aerobic vs. Anaerobic Conditions
The presence or absence of oxygen profoundly affects the biodegradation of 4-Nonylphenol.
Aerobic Conditions: Under aerobic conditions, the biodegradation of NP can be relatively rapid, with reported half-lives ranging from a few days to over a month. psu.edu For example, in one study, the half-life of NP in river sediment under oxic conditions ranged from 0.9 to 13.2 days. mdpi.com Aerobic degradation typically proceeds via the terminal oxidative pathway. nih.gov However, the degradation rate is highly dependent on the structure of the NP isomer, with more branched isomers often showing greater persistence. mdpi.com
Anaerobic Conditions: NP is generally more persistent under anaerobic conditions. nih.gov Half-lives for anaerobic degradation have been reported to be significantly longer, ranging from approximately 24 to 70 days. mst.dk Anaerobic bioconversion has been observed under various redox conditions, including denitrifying, sulfate-reducing, and methanogenic conditions, though degradation is often slower and sometimes incomplete. nih.govresearchgate.net For instance, one study found that anaerobic bioconversion of linear 4-n-NP occurred under denitrifying conditions but not readily under methanogenic or sulfate-reducing conditions in the tested sediment. nih.gov
Specific Microbial Strains and Consortia Involved
Numerous bacterial and fungal strains capable of degrading 4-Nonylphenol have been isolated from various environments, including sewage sludge, soil, and river sediments.
Bacterial Strains: Several bacterial genera have been identified with NP-degrading capabilities. These include Pseudomonas, Bacillus, Sphingomonas, Alcaligenes, Shewanella, and Acidovorax. food.gov.ukresearchgate.net For example, a study isolated eight bacterial strains from sewage sludge, with Bacillus safensis CN12, Shewanella putrefaciens CN17, and Alcaligenes faecalis CN8 showing the highest degradation rates for 4-n-NP. food.gov.uk Strains like Pseudomonas sp. and Acidovorax sp. have also been noted for their significant NP degradation ability. researchgate.net
Microbial Consortia: Often, a consortium of different microbial species acting synergistically achieves more effective degradation than single strains. In anaerobic fluidized bed reactors used for sewage treatment, the addition of 4-NP promoted the selection of a microbial consortium including genera such as Geothrix, Holophaga, Aeromonas, Pelobacter, Pseudomonas, and Delftia, which are linked to the degradation of aromatic compounds.
Molecular Mechanisms of Degradation (e.g., Ring Cleavage, Ipso-Hydroxylation)
The molecular pathways for the microbial breakdown of 4-Nonylphenol are complex. Two primary mechanisms have been elucidated:
Ipso-Hydroxylation: This is a key pathway, particularly for branched NP isomers degraded by bacteria like Sphingomonas. It involves an unusual ipso-substitution, where the alkyl group at the C-4 position of the phenol (B47542) ring is replaced by a hydroxyl group. researchgate.net This initial oxidation step leads to the formation of hydroquinone, which can then undergo further degradation. researchgate.net
Ring Cleavage: Following initial hydroxylation of the aromatic ring (either at the ipso position or an ortho position), the ring becomes susceptible to cleavage. This is a common mechanism in the degradation of aromatic compounds. Enzymes such as catechol 1,2-dioxygenase can cleave the aromatic ring, breaking it open and allowing the resulting aliphatic acids to be funneled into central metabolic pathways. rupahealth.com In some bacteria, genes for ring-cleaving dioxygenases have been shown to be upregulated during NP degradation. food.gov.uk
Alkyl Chain Oxidation: Another proposed mechanism involves the oxidation of the nonyl side chain, which can form various hydroxyl, carbonyl, and carboxyl groups before the aromatic ring is attacked. researchgate.net This pathway may be particularly relevant for linear NP isomers under certain conditions. nih.govresearchgate.net
Influence of Environmental Factors on Biodegradation Rate
The rate and extent of 4-Nonylphenol biodegradation are influenced by a variety of environmental and chemical factors.
Temperature: Temperature is a critical factor, with increased temperatures generally enhancing the degradation rate under both aerobic and anaerobic conditions. mst.dkpsu.edu Conversely, a decrease in temperature can significantly slow down NP removal. researchgate.net
pH: The optimal pH for NP degradation in sludge has been reported to be around 7.0. psu.edu Deviations from this optimal pH can inhibit microbial activity and reduce degradation efficiency.
Nutrient Availability: The presence of other organic compounds can influence NP degradation. The addition of yeast extract has been shown to enhance degradation rates. mst.dk Some studies have found that the presence of co-substrates like glucose did not decrease NP degradation, suggesting that the compound can be degraded even when more easily metabolizable carbon sources are available. researchgate.net
Bioavailability: Due to its low water solubility and high hydrophobicity, NP tends to adsorb strongly to sediment and sludge, which can limit its availability to microorganisms and thus slow down its degradation. mst.dk The initial concentration of NP can also affect its persistence; in some cases, it degrades more rapidly at lower concentrations.
Oxidative Degradation (e.g., Free Radicals, Fenton's Reagent)
The oxidative degradation of nonylphenolic compounds, including their acetate (B1210297) derivatives, is a key process in their environmental transformation. Advanced Oxidation Processes (AOPs) that generate highly reactive free radicals, such as hydroxyl radicals (•OH), are effective in breaking down these persistent pollutants.
Degradation via Free Radicals: Nonylphenoxy acetic acids (NPECs) are themselves products of the oxidative transformation of nonylphenol ethoxylates (NPEOs). The biodegradation pathway of NPEOs involves the stepwise shortening of the ethoxylate chain, followed by oxidation to form carboxylated intermediates like nonylphenoxy acetic acid and nonylphenoxy ethoxy acetic acid researchgate.net. This indicates that the acetate-related moiety is part of a broader oxidative degradation sequence.
Studies on the parent compound, 4-nonylphenol (4-NP), demonstrate its susceptibility to degradation by free radicals. Zerovalent iron (ZVI) has been used to generate hydroxyl free radicals in aqueous solutions, leading to the rapid mineralization of 4-NP nih.govnih.govresearchgate.net. In one study, the degradation of 4-NP followed first-order kinetics, with half-lives as short as 3.5 to 10.5 minutes, depending on the concentration of the iron powder used to generate the radicals nih.govnih.gov. This process effectively converts the toxic compound into less harmful substances like carbon dioxide and water nih.gov.
Degradation via Fenton's Reagent: The Fenton process (using Fe²⁺ and H₂O₂) is another AOP that produces hydroxyl radicals and has proven effective for degrading nonylphenolic compounds. Research on NPEOs shows that the Fenton process can achieve significant removal, with one study reporting an 84% reduction in NPEOs within six minutes under optimal conditions (pH 3.0 and 25°C) nih.gov. The degradation proceeds through the shortening of the ethoxylate chain and the formation of intermediates, including nonylphenol and short-chain carboxylated derivatives nih.gov. Although specific kinetic data for this compound is not available, the effectiveness of Fenton's reagent on the broader class of nonylphenolic compounds suggests it would be a viable degradation pathway nih.govcore.ac.ukmdpi.comresearchgate.net.
Photodegradation (e.g., Reaction with Hydroxyl Radicals in Atmosphere)
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. This can occur through direct photolysis or, more commonly, through reactions with photochemically produced species like hydroxyl radicals.
Photocatalytic Degradation in Water: Research has been conducted on the photocatalytic degradation of nonylphenol metabolites, including nonylphenoxyacetic acid (NPEC). A study using a UV/photocatalytic silica (B1680970) gel treatment found that NPEC, 4-nonylphenol (NP), and nonylphenol monoethoxylate (NP1EO) could be effectively degraded, with removal rates of 85-93% after 40 minutes of irradiation koreascience.kr. The degradation followed pseudo-first-order kinetics, and the effectiveness of the treatment was found to be in the order of NPEC > NP > NP1EO, indicating that the carboxylated form is highly susceptible to this photocatalytic process koreascience.kr. No intermediate products were identified, suggesting complete mineralization was possible koreascience.kr. Another study using TiO₂ nanotube photoelectrodes also showed that hydroxyl radicals were the primary species responsible for the degradation of 4-NP nih.govresearchgate.net.
Atmospheric Photodegradation: In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl radicals nsfc.gov.cn. For the parent compound 4-nonylphenol, it is expected to exist mainly in the vapor phase and be degraded by this reaction mst.dknih.gov. The estimated atmospheric half-life for this reaction is approximately 7.5 hours nih.gov. While direct data for this compound is unavailable, it is likely that it would also be susceptible to atmospheric degradation by hydroxyl radicals, a common fate for volatile and semi-volatile organic compounds atamanchemicals.com.
Persistence and Recalcitrance in Environmental Matrices
The persistence of a compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Nonylphenolic compounds, including their acetate derivatives, are known for their tendency to persist in the environment.
Degradation products of NPEOs, such as nonylphenoxy acetate, are noted to be much more persistent in the environment compared to their parent chemicals industrialchemicals.gov.auredox.com. These intermediates are considered recalcitrant to microbial attack and are less readily biodegraded researchgate.netccme.caaloki.hu. This persistence can lead to their accumulation in various environmental compartments, particularly in groundwater, where they are reported to be persistent lsu.edu.
Half-lives in Various Environmental Compartments
The half-life of a compound is a key indicator of its persistence. While specific half-life data for this compound is not documented in the reviewed literature, information on the closely related 4-nonylphenol provides essential context for the persistence of the nonylphenolic structure in different environments.
The half-life of 4-nonylphenol varies significantly depending on the environmental matrix and the prevailing conditions (e.g., aerobic vs. anaerobic). For instance, under anaerobic conditions, which are common in sediments, degradation is much slower nih.gov. The half-life of 4-nonylphenol in sediment has been estimated to be more than 60 years in some cases atamanchemicals.com. Other studies in freshwater sediments have reported dissipation half-lives ranging from 28 to 104 days nih.govlsu.edu. In soil, the degradation half-lives of various nonylphenol isomers have been observed to range from approximately 2 to 12 days under specific reclaimed water irrigation conditions mdpi.com. In surface water, a half-life of around 30 days has been suggested for 4-nonylphenol mst.dk. Given that nonylphenoxy acetates are generally more persistent than their parent compounds, their half-lives are expected to be longer than those of the more rapidly degrading NPEOs redox.com.
| Environmental Compartment | Compound | Reported Half-life | Conditions | Source(s) |
|---|---|---|---|---|
| Soil | NP Isomers | 2.0 - 8.7 days | Reclaimed water irrigated soil (China) | mdpi.com |
| Soil | NP Isomers | 5.2 - 11.8 days | Reclaimed water irrigated soil (Florida, USA) | mdpi.com |
| Sediment | NP | >60 years | General estimate | atamanchemicals.com |
| Sediment | NP | 66 days | Freshwater mesocosm | nih.gov |
| Sediment | NP | 28 - 104 days | Mesocosm experiments | lsu.edu |
| Surface Water | NP | ~30 days | General estimate | mst.dk |
| Atmosphere (Vapor Phase) | NP | 7.5 hours | Calculated, reaction with hydroxyl radicals | nih.gov |
Factors Contributing to Persistence
Several physicochemical properties and environmental factors contribute to the persistence of 4-nonylphenol and its derivatives.
Hydrophobicity and Low Water Solubility: 4-Nonylphenol is a hydrophobic compound with a high octanol-water partition coefficient (log Kow) and low water solubility aloki.humdpi.comsolubilityofthings.com. This causes it to preferentially adsorb to organic matter in soil, sludge, and sediments rather than remaining dissolved in water ccme.carupahealth.com. This partitioning behavior sequesters the compounds in matrices where microbial activity and degradation rates can be significantly lower, especially under anaerobic conditions nih.govaloki.hu.
Adsorption to Particulates: The strong tendency of nonylphenolic compounds to attach to particulate matter facilitates their long-range transport in the environment and protects them from degradation nih.gov. This adsorption is a key factor in their accumulation in sewage sludge during wastewater treatment researchgate.netaloki.hu.
Chemical Structure: The stability of the aromatic ring and the branched nature of the nonyl group in many commercial nonylphenol products contribute to their resistance to microbial degradation aloki.humdpi.com. Certain isomers of nonylphenol are known to be more resistant to biodegradation than others aloki.humdpi.com.
Environmental Conditions: The rate of degradation is highly dependent on environmental factors such as temperature, pH, and the presence of oxygen ccme.canih.gov. Under anaerobic conditions, which prevail in deeper sediments and some groundwater systems, the degradation of nonylphenolic compounds is significantly slower, leading to greater persistence nih.govaloki.hu.
Ecotoxicology and Biological Activity
Toxicity to Aquatic Organisms
4-Nonylphenol (B119669), the primary metabolite of 4-nonylphenyl acetate (B1210297), is recognized as a significant aquatic pollutant with demonstrated toxicity to a wide range of organisms.
Acute and chronic toxicity studies have established that 4-nonylphenol is harmful to aquatic life at various concentrations. Acute toxicity, typically measured over a short period (e.g., 96 hours), reveals the immediate lethal effects of the compound. Chronic toxicity studies, conducted over a longer duration, assess the sublethal impacts on growth, reproduction, and survival.
Studies on various fish species have highlighted the detrimental effects of 4-nonylphenol. For the air-breathing catfish, Heteropneustes fossilis, the 96-hour median lethal concentration (LC50) for 4-NP has been reported to be between 1600 µg/L and 1632 µg/L. lookchem.comniscpr.res.in In chronic exposure scenarios, this species has been shown to accumulate 4-NP in various tissues, with the brain showing the highest concentration. lookchem.comniscpr.res.in Research on the freshwater fish Channa punctatus determined a 96-hour LC50 value of 1.27 mg/L for 4-nonylphenol. google.com
Studies on zebrafish (Danio rerio) have shown that 4-NP can disrupt development. molaid.com In rainbow trout (Oncorhynchus mykiss), exposure to 4-NP has been linked to the induction of vitellogenin, a female-specific protein, in male fish, indicating its estrogenic effects. The mosquitofish (Gambusia affinis) has also been utilized in studies demonstrating the reproductive toxicity of 4-NP.
Aquatic invertebrates are also highly susceptible to 4-nonylphenol. The water flea, Daphnia magna, a common test organism, has shown sensitivity to 4-NP. chemblink.com The amphipod Hyalella azteca is among the most sensitive freshwater invertebrates, with a reported 96-hour EC50 of 0.0207 mg/L. google.com Studies on the midge Chironomus tentans have also contributed to understanding the sediment toxicity of 4-NP.
A study on six freshwater invertebrate species in Taiwan reported 48-hour LC50 values for 4-NP ranging from 20 to 508 µg/L. lac-bac.gc.ca The most sensitive species in this study was the water flea Ceriodaphnia cornuta, with a 48-hour LC50 of 20 µg/L. lac-bac.gc.ca
4-Nonylphenol has been shown to inhibit the growth of various algae species, which form the base of the aquatic food web. The 96-hour EC50 values for growth inhibition in the green alga Scenedesmus subspicatus have been reported, with a 72-hour EC10 (the concentration causing a 10% effect) for biomass of 3.3 µg/L, indicating high toxicity. google.com Another study found the 96-hour EC50 of 4-NP to be 2.89 mg/L for Chlorella pyrenoidosa and 1.54 mg/L for Scenedesmus obliquus.
The toxicity of 4-nonylphenol is assessed through various lethal and sublethal endpoints. Lethal endpoints include the LC50, which is the concentration that is lethal to 50% of the test population. Sublethal endpoints are observed at lower concentrations and can include effects on growth, reproduction, development, and behavior. For 4-NP, sublethal effects include altered reproductive success, developmental abnormalities, and changes in swimming behavior in fish.
| Organism | Species | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|---|
| Fish | Heteropneustes fossilis | 96-hr LC50 | 1600 - 1632 | lookchem.comniscpr.res.in |
| Fish | Channa punctatus | 96-hr LC50 | 1270 | google.com |
| Invertebrate | Hyalella azteca | 96-hr EC50 | 20.7 | google.com |
| Invertebrate | Ceriodaphnia cornuta | 48-hr LC50 | 20 | lac-bac.gc.ca |
| Algae | Scenedesmus subspicatus | 72-hr EC10 (Biomass) | 3.3 | google.com |
| Algae | Chlorella pyrenoidosa | 96-hr EC50 | 2890 | |
| Algae | Scenedesmus obliquus | 96-hr EC50 | 1540 |
Endocrine Disrupting Chemical (EDC) Properties and Mechanisms
4-Nonylphenol, the active metabolite of 4-nonylphenyl acetate, is a well-established endocrine-disrupting chemical (EDC). Its chemical structure mimics that of the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors in organisms. This interaction can trigger a cascade of hormonal responses, leading to adverse effects on reproduction and development.
The endocrine-disrupting mechanisms of 4-NP include:
Estrogen Receptor Binding: 4-NP can bind to estrogen receptors, acting as an estrogen agonist and initiating estrogenic responses.
Anti-androgenic Effects: In addition to its estrogenic activity, 4-NP has been shown to exhibit anti-androgenic effects, interfering with the function of male hormones.
Altered Hormone Synthesis and Metabolism: 4-NP can interfere with the synthesis, secretion, transport, and metabolism of natural hormones.
These endocrine-disrupting properties can lead to feminization of male fish, reduced fertility, and developmental abnormalities in a variety of aquatic species. The concern over these effects has led to restrictions on the use of nonylphenol and its precursors in many regions.
Estrogenic Activity and Estrogen Receptor Binding
4-Nonylphenol (4-NP), a related compound and a metabolite of this compound, exhibits weak estrogenic activity. nih.gov It can bind to estrogen receptors (ERs), though with a lower affinity than the natural hormone estradiol. nih.govniph.go.jp Studies have demonstrated that 4-NP can induce estrogenic responses in various models. For instance, in MCF-7 human breast cancer cells, a common in vitro model for assessing estrogenicity, 4-NP has been shown to stimulate cell proliferation, an estrogen-dependent process. tandfonline.com
The binding affinity of 4-NP for estrogen receptors can differ across species. niph.go.jp For example, the inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits a biological response by 50%, for 4-NP binding to human ERα were found to be higher compared to those for quail, Xenopus, and medaka ERα. niph.go.jp This suggests a species-specific sensitivity to the estrogenic effects of this compound. While 4-NP can mimic estrogenic effects, the molecular mechanism of its action may differ from that of natural hormones, as it does not appear to induce the same conformational changes in the estrogen receptor that are necessary for interaction with certain coactivators. unil.ch
Table 1: Estrogenic Activity of 4-Nonylphenol
| Assay Type | Model System | Observed Effect | Reference |
| Cell Proliferation | MCF-7 cells | Stimulated proliferation | tandfonline.com |
| Receptor Binding | Human ERα | Competitive binding | niph.go.jpunil.ch |
| Gene Expression | Mouse Uterus | Activation of estrogen-responsive genes | nih.gov |
Antiandrogenic Effects
In addition to its estrogenic activity, 4-Nonylphenol has been identified as an antiandrogen. nih.gov It can act as an antagonist to the androgen receptor (AR), interfering with the normal function of androgens. nih.gov This antiandrogenic activity has been demonstrated in yeast-based detection systems where 4-NP was shown to be a potent AR antagonist, comparable to the known antiandrogen, cyproterone (B1669671) acetate. nih.gov
The molecular mechanisms underlying the antiandrogenic effects of 4-NP involve multiple steps in the androgen receptor signaling pathway. It has been shown to inhibit the binding of the natural androgen, 5α-dihydroxytestosterone (DHT), to the androgen receptor. nih.gov Furthermore, 4-NP can disrupt the nuclear translocation of the androgen receptor and interfere with its interaction with coactivators, which are essential for subsequent gene transcription. nih.gov This ultimately leads to the inhibition of androgen-induced transcriptional activity. nih.gov
Disruption of Hormone Biosynthesis and Metabolism
This compound and its metabolites can disrupt the normal synthesis and metabolism of hormones. nih.govmdpi.com These compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's homeostatic equilibrium and reproductive processes. nih.gov The mechanisms of disruption include mimicking or antagonizing the action of endogenous hormones, as well as altering their synthesis, transport, and metabolism. mdpi.com
Exposure to 4-NP has been shown to affect the expression and activity of key enzymes involved in steroidogenesis. For example, studies in male catfish have demonstrated that 4-NP exposure leads to an upregulation of gonadal aromatase (CYP19a1a) gene expression and a downregulation of the 3-beta-hydroxysteroid dehydrogenase (3-β HSD) gene in the testes. nih.gov Aromatase is a critical enzyme that converts androgens to estrogens, and its altered expression can disrupt the balance of sex hormones. researchgate.nethilarispublisher.com Conversely, 3-β HSD is essential for the biosynthesis of androgens, estrogens, and other steroid hormones. nih.gov
Effects on Reproductive Systems
The endocrine-disrupting properties of this compound and its derivatives have significant implications for the reproductive health of aquatic organisms. nih.gov Exposure to these xenoestrogens has been linked to a range of adverse effects on reproductive parameters in numerous fish species. nih.gov
Studies have shown that exposure to 4-NP can lead to a dose-dependent reduction in the gonadosomatic index, fecundity (the number of eggs produced), and the diameter of oocytes in female fish. researchgate.netnih.gov Histological examinations have revealed that 4-NP impairs gonadal growth, particularly affecting oocyte development and differentiation. researchgate.netnih.gov Furthermore, exposure to 4-NP has been associated with reduced fertilization rates, hatching success, and larval survival in fish. nih.gov These detrimental effects on reproductive success highlight the potential for 4-NP to impact fish populations. nih.gov
Table 2: Effects of 4-Nonylphenol on Fish Reproduction
| Parameter | Species | Observed Effect | Reference |
| Gonadosomatic Index | Nile Tilapia | Reduction | researchgate.netnih.gov |
| Fecundity | Nile Tilapia | Reduction | researchgate.netnih.gov |
| Oocyte Diameter | Nile Tilapia | Reduction | researchgate.netnih.gov |
| Fertilization | Various Fish Species | Reduction | nih.gov |
| Hatching | Various Fish Species | Reduction | nih.gov |
| Larval Survival | Various Fish Species | Reduction | nih.gov |
Gene Expression Alterations
Exposure to this compound can lead to significant alterations in the expression of genes that are crucial for reproduction and the maintenance of sexual characteristics. nih.gov These changes in gene expression are a key mechanism through which this compound exerts its endocrine-disrupting effects.
One of the most well-documented effects is the induction of vitellogenin (vtg) gene expression. mdpi.comnih.gov Vitellogenin is an egg yolk precursor protein normally produced by females; its presence in males is a widely used biomarker for exposure to estrogenic compounds. mdpi.com Studies have also shown that 4-NP can alter the expression of genes encoding key steroidogenic enzymes. For instance, in the testes of male catfish, 4-NP exposure has been observed to upregulate the expression of gonadal aromatase (cyp19a1a) and downregulate the expression of 3-beta-hydroxysteroid dehydrogenase (3-β HSD). nih.gov Aromatase (cyp19a1a) is responsible for converting androgens to estrogens, and its increased expression can lead to feminization effects. hilarispublisher.comsemanticscholar.org Conversely, 3-β HSD is a critical enzyme in the synthesis of various steroid hormones, and its downregulation can disrupt normal steroidogenesis. nih.govsemanticscholar.org
Cellular and Biochemical Toxicity
Induction of Oxidative Stress
Exposure to 4-Nonylphenol has been shown to induce oxidative stress in various cell types and tissues. nih.govnih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. researchgate.net
Studies have demonstrated that 4-NP can cause an intracellular accumulation of ROS. nih.gov This increase in ROS can lead to lipid peroxidation, which is the oxidative degradation of lipids in cell membranes, resulting in cell damage. nih.govnih.govresearchgate.net For example, in rat Sertoli cells, short-term treatment with 4-NP led to an accumulation of ROS and increased lipid peroxidation. nih.gov Similarly, in the liver of rats exposed to 4-NP, a significant increase in ROS and a decrease in antioxidant enzymes were observed, indicating a state of oxidative stress. nih.gov The induction of oxidative stress is considered a key mechanism underlying the cellular toxicity of 4-NP. researchgate.net
Table 3: Indicators of Oxidative Stress Induced by 4-Nonylphenol
| Indicator | Biological System | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Rat Sertoli Cells, Rat Liver | Increased accumulation | nih.govnih.gov |
| Lipid Peroxidation | Rat Sertoli Cells, Rat Liver, Rat Testis | Increased levels | nih.govnih.govresearchgate.net |
| Antioxidant Enzymes | Rat Liver, Rat Testis | Decreased activity | nih.govresearchgate.net |
Alteration of Antioxidant Enzyme Levels (e.g., SOD, Catalase, GPx)
Exposure to 4-Nonylphenol (4-NP), a related compound to this compound, has been shown to significantly alter the levels of key antioxidant enzymes in various organisms. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against oxidative stress by detoxifying reactive oxygen species (ROS).
In a study on male rats, administration of 4-NP led to a significant decrease in the activities of all three antioxidant enzymes (SOD, CAT, and GPx) in the liver compared to the control group. nih.gov This reduction in antioxidant capacity suggests an increased susceptibility to oxidative damage. Similarly, in the catfish Heteropneustes fossilis, exposure to 4-NP resulted in a dose- and duration-dependent decrease in SOD, CAT, and GPx levels in the testes. researchgate.net
Conversely, some studies have reported an increase in antioxidant enzyme activities following 4-NP exposure. In the Far Eastern catfish Silurus asotus, dietary exposure to 4-NP induced an elevation in hepatic lipid peroxide levels, which was accompanied by an increase in the activities of glutathione reductase, SOD, and CAT after four weeks. nih.govsemanticscholar.org This suggests a compensatory response to the initial oxidative stress. The differing responses in enzyme activity across studies may be attributed to factors such as the species tested, the dose and duration of exposure, and the specific tissue analyzed. nih.gov
Table 1: Effect of 4-Nonylphenol on Antioxidant Enzyme Levels in Male Rat Liver
| Antioxidant Enzyme | Activity in Control Group | Activity in 4-NP-Treated Group | Significance |
| Superoxide Dismutase (SOD) | Normal | Decreased | p < 0.05 |
| Catalase (CAT) | Normal | Decreased | p < 0.01 |
| Glutathione Peroxidase (GPx) | Normal | Decreased | p < 0.001 |
| Data derived from a study on male Sprague-Dawley rats treated with 4-NP. nih.gov |
Cell Death Mechanisms (Apoptosis, Necrosis)
4-Nonylphenol has been demonstrated to induce cell death through both apoptosis and necrosis in various cell types. nih.govnih.gov Apoptosis, or programmed cell death, is a regulated process characterized by cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. wikipedia.org Necrosis, on the other hand, is a form of traumatic cell death resulting from acute cellular injury. wikipedia.org
In a human hepatic cell line (HepG2), 4-NP was found to significantly reduce cell viability and induce apoptosis, evidenced by the activation of caspase-3 and overexpression of p53. researchgate.netnih.gov Similarly, in human gastric AGS cells, 4-NP at a concentration of 10⁻⁷ M induced apoptosis through the activation of caspases 8 and 3. nih.gov However, at higher concentrations (10⁻⁶ and 10⁻⁵ M), the cells appeared to undergo necrosis, suggesting a dose-dependent effect on the cell death mechanism. nih.gov
Studies on male rats have also shown that 4-NP treatment leads to a significant increase in TUNEL-positive cells in the liver, indicative of apoptosis. nih.gov The induction of apoptosis by 4-NP is a critical factor in its hepatotoxicity and potential to promote the progression of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov
ER-Stress Response and Mitochondrial Dysfunction
The cytotoxic effects of 4-Nonylphenol are closely linked to the induction of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. The ER is a critical organelle for protein folding and calcium homeostasis, and its disruption can trigger the unfolded protein response (UPR), leading to cellular dysfunction and apoptosis. mdpi.com
In human hepatic (HepG2) and intestinal epithelial (Caco-2) cell lines, 4-NP exposure has been shown to trigger an ER-stress response. researchgate.netnih.govnih.gov This is characterized by the upregulation of key ER stress markers such as GRP78, CHOP, and the spliced form of XBP1. researchgate.netnih.gov The induction of ER stress by 4-NP appears to be a crucial step in initiating apoptosis. nih.gov
Furthermore, 4-NP-induced apoptosis involves a dysregulation of mitochondrial physiology. researchgate.netnih.gov This includes a decrease in mitochondrial functionality and an overexpression of markers associated with mitochondrial dynamics. researchgate.netnih.govnih.gov The interplay between ER stress and mitochondrial dysfunction creates a signaling cascade that ultimately leads to the activation of caspases and apoptotic cell death. mdpi.com
Genotoxicity and DNA Damage (e.g., DNA fragmentation, COMET assay)
4-Nonylphenol has been identified as a genotoxic agent, capable of inducing DNA damage in various organisms. researchgate.net Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The Comet assay, or single-cell gel electrophoresis, is a widely used method to assess DNA damage at the level of individual cells. rsc.orgnih.govnih.gov
Studies have shown that exposure to 4-NP can lead to DNA fragmentation and the formation of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage. researchgate.netnih.gov In the mussel Mytilus edulis, exposure to nonylphenol has been shown to cause DNA single-strand breaks. nih.gov Furthermore, in developing barnacle larvae, nonylphenol induced changes at the genomic level. nih.gov
The genotoxic effects of 4-NP are a significant concern as they can lead to long-term adverse health outcomes. The ability of 4-NP to damage DNA underscores its potential as a carcinogen and highlights the need for further research into its mechanisms of action.
Bioaccumulation and Tissue Distribution
Accumulation in Various Tissues (e.g., Liver, Kidney, Brain, Muscle, Adipose Tissue, Gonads, Plasma)
Due to its lipophilic nature, this compound and its parent compound, 4-Nonylphenol, have the potential to bioaccumulate in the tissues of organisms. nih.govresearchgate.net Studies have demonstrated the presence of 4-NP in a wide range of tissues, indicating its widespread distribution throughout the body following exposure. rsc.orgrsc.orgtandfonline.comtandfonline.comresearchgate.net
In a study on the catfish Heteropneustes fossilis, the highest accumulation of 4-NP was recorded in the brain, followed by the gills, kidney, liver, ovary, plasma, and muscle. tandfonline.comtandfonline.comresearchgate.net This differential accumulation highlights the varying affinities of different tissues for this compound. In mice, following intraperitoneal injection, notable accumulation of radiolabeled 4-NP was observed in the stomach, small intestine, large intestine, liver, and adipose tissue. rsc.orgrsc.org After oral administration, the highest concentrations were found in the gastrointestinal tract, liver, and kidneys. rsc.orgrsc.org
Human studies have also detected 4-NP in various tissues. In an analysis of paired human tissue samples, bisphenol-A (a related compound) was found in the highest concentrations in adipose tissue, followed by the liver and brain. researchgate.net While the levels of 4-n-nonylphenol were much lower, its presence in these tissues confirms its ability to be absorbed and distributed in the human body. researchgate.net
Table 2: Tissue Distribution of Radiolabeled 4-Nonylphenol in Mice 1 Hour Post-Intraperitoneal Injection
| Tissue | Accumulation (%ID per g) |
| Stomach | 25.84 ± 2.81 |
| Small Intestine | 9.87 ± 2.52 |
| Large Intestine | 5.72 ± 1.58 |
| Liver | 4.50 ± 0.27 |
| Adipose Tissue | 4.35 ± 1.87 |
| Data represents the percentage of injected dose per gram of tissue. rsc.orgrsc.org |
Dose- and Duration-Dependent Accumulation
The bioaccumulation of 4-Nonylphenol in tissues is generally both dose- and duration-dependent. tandfonline.comtandfonline.com This means that higher exposure concentrations and longer exposure times lead to greater accumulation of the compound in the body.
A chronic study on the catfish Heteropneustes fossilis exposed to two different concentrations of 4-NP over 60 days clearly demonstrated this relationship. tandfonline.comtandfonline.comresearchgate.net Tissues from fish in the high-dose group consistently showed greater accumulation of 4-NP compared to those in the low-dose group across all time points (15, 30, 45, and 60 days). tandfonline.comtandfonline.com The accumulation in most tissues increased with the duration of exposure, indicating a time-dependent uptake. tandfonline.comtandfonline.com
This dose- and duration-dependent accumulation has significant implications for the long-term toxicity of this compound. Continuous exposure, even at low environmental concentrations, can lead to a gradual build-up of the compound in various organs, potentially reaching levels that can cause adverse health effects.
Bioconcentration Factors in Different Organisms
Given the expected rapid hydrolysis of this compound to 4-nonylphenol in vivo, the bioaccumulation of the parent compound is largely dictated by the ecotoxicological profile of 4-NP. Numerous studies have investigated the bioconcentration of 4-NP in a variety of aquatic organisms, revealing a moderate to high potential for accumulation. The BCF values for 4-NP are species-dependent and can vary significantly.
Below is a summary of experimentally determined BCF values for 4-nonylphenol in several aquatic organisms. These values provide an indication of the potential for bioaccumulation following exposure to this compound and its subsequent metabolism.
Bioconcentration Factors (BCF) for 4-Nonylphenol in Various Organisms
| Organism | Species | BCF Value | Reference |
|---|---|---|---|
| Stickleback | Gasterosteus aculeatus | 1,300 | nih.gov |
| Mussel | Mytilus edulis | 3,400 | nih.gov |
| River Snail | Senotaia quadrata histrica | 70 (wet weight basis) | nih.gov |
| Melanian Snail | Semisulcospira libertina libertina | 66 (wet weight basis) | nih.gov |
| Oyster | Crassostrea gigas | 2,900 | nih.gov |
| Snail | Thais clavigera | 2,200 | nih.gov |
It is important to note that these BCF values are for 4-nonylphenol and not this compound itself. The actual bioaccumulation of this compound will also be influenced by the rate of its uptake and the efficiency of its metabolic conversion to 4-nonylphenol within the organism.
Factors Influencing Bioaccumulation (e.g., Lipophilicity, Metabolism)
The bioaccumulation of a chemical in an organism is a complex process governed by several factors, including the compound's physicochemical properties and the organism's metabolic capabilities. For this compound, the key factors influencing its bioaccumulation are its high lipophilicity and its expected rapid metabolism to 4-nonylphenol.
Lipophilicity:
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log Kow or LogP), is a primary determinant of a chemical's tendency to partition from the aqueous environment into the fatty tissues of an organism. A higher log Kow value generally indicates a greater potential for bioaccumulation.
This compound possesses a high degree of lipophilicity. The estimated XLogP3 value for this compound is 6.4, which is indicative of a strong tendency to accumulate in lipid-rich tissues. This is significantly higher than the log Kow of its metabolite, 4-nonylphenol, which is approximately 5.76. nih.gov This suggests that, prior to metabolism, this compound itself has a high affinity for biological membranes and fatty tissues.
Metabolism:
The metabolism of this compound within an organism is a critical factor influencing its bioaccumulation and potential toxicity. As an ester, it is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in aquatic organisms. This enzymatic action would cleave the ester bond, yielding 4-nonylphenol and acetic acid. Acetic acid is a common endogenous compound and is readily incorporated into normal metabolic pathways.
Biotransformation and Metabolic Fate in Organisms
Absorption, Distribution, and Elimination
The processes of absorption, distribution, and elimination determine the concentration and persistence of 4-nonylphenol (B119669) in an organism's body. These pharmacokinetic parameters are crucial for understanding its biological impact.
Routes of Exposure and Absorption Kinetics
Exposure to 4-nonylphenol can occur through various routes, including ingestion of contaminated food and water, inhalation of air, and dermal contact with products containing the compound healthvermont.gov. Following exposure, absorption kinetics vary across species and routes.
In studies with rats, up to 80% of an oral dose of para-nonylphenol was found to be rapidly absorbed, with the remainder being excreted unchanged in the feces nih.gov. Human studies involving both intravenous and oral administration of isotope-labeled 4-nonylphenol revealed a bioavailability of approximately 20% after oral application, suggesting significant first-pass metabolism nih.gov. The elimination half-life of the parent compound from the blood in humans was observed to be between 2 to 3 hours, indicating relatively rapid absorption and clearance from the bloodstream nih.gov.
Tissue Distribution Patterns
Due to its lipophilic (fat-soluble) nature, 4-nonylphenol has a tendency to distribute into fatty tissues rupahealth.com. Studies in humans suggest that it distributes into the lipid phase of the body within two hours of administration nih.gov. This is corroborated by the detection of 4-nonylphenol in human adipose tissue samples collected during autopsies nih.gov.
Despite its affinity for fatty tissues, there is no evidence of significant long-term accumulation in tissue compartments of rats following repeated dosing; a steady state was reportedly reached within seven days nih.gov. In aquatic species such as trout, the parent compound has been found in muscle tissue researchgate.net.
Elimination Pathways and Kinetics
The elimination of 4-nonylphenol and its metabolites occurs through several pathways, primarily via bile and feces. In rats, excretion was largely complete within 24 hours of a single dose nih.gov. The primary route of elimination following metabolic processing in the liver is the excretion of metabolites into the bile nih.gov. A significant portion of an oral dose is also excreted unchanged in the feces, corresponding to the fraction that was not absorbed nih.gov.
In humans, the elimination half-life from the blood is rapid, estimated at 2-3 hours nih.gov. In contrast, aquatic organisms may exhibit slower elimination. For instance, in trout, the elimination from plasma and tissues was found to be biphasic, with a prolonged half-life of 99 hours in both muscle and liver researchgate.net.
| Organism | Parameter | Value | Source |
|---|---|---|---|
| Human | Oral Bioavailability | ~20% | nih.gov |
| Human | Elimination Half-Life (Blood) | 2-3 hours | nih.gov |
| Rat | Oral Absorption | Up to 80% | nih.gov |
| Rat | Time for Excretion | Largely complete within 24 hours | nih.gov |
| Trout | Elimination Half-Life (Muscle/Liver) | 99 hours | researchgate.net |
Metabolic Pathways and Metabolite Characterization
Once absorbed, 4-nonylphenol undergoes extensive biotransformation, primarily in the liver, through Phase I (oxidative) and Phase II (conjugation) reactions. These metabolic processes modify the chemical structure to facilitate its excretion from the body.
Oxidative Metabolism (e.g., Ring-Hydroxylation, Side Chain Hydroxylation)
The initial phase of metabolism involves oxidative reactions catalyzed predominantly by the cytochrome P450 (CYP) enzyme system nih.govresearchgate.net. These reactions introduce or expose functional groups on the 4-nonylphenol molecule.
Key oxidative pathways identified in various organisms include:
Side Chain Hydroxylation : This is a common metabolic route where hydroxyl groups are added to the nonyl side chain, often at the penultimate (ω-1) or terminal (ω) carbon atom researchgate.net.
Ring Hydroxylation : The aromatic ring of 4-nonylphenol can also be hydroxylated researchgate.netresearchgate.net.
Benzyl Oxidation : Research using rat liver microsomes has identified metabolites such as 4'-hydroxynonanophenone, which results from the oxidation of the carbon atom attached to the aromatic ring researchgate.net.
Ipso-Substitution : A novel pathway observed in rat liver microsomes involves the hydroxylation at the ipso-position (the carbon atom bearing the nonyl group), leading to the formation of metabolites like nonylquinol and hydroquinone researchgate.netresearchgate.net.
Studies have implicated specific cytochrome P450 isozymes in these transformations. For instance, CYP2B isozymes appear to be involved in the metabolism of nonylphenols in rats nih.gov. In human liver microsomes, CYP1A1, 1A2, and CYP2B6 have been shown to catalyze the formation of nonylquinol, while CYP2B6 also catalyzes benzyl-hydroxylation researchgate.net.
| Metabolite | Metabolic Pathway | Enzyme System | Source |
|---|---|---|---|
| Hydroxylated Nonylphenols | Side Chain or Ring Hydroxylation | Cytochrome P450 | researchgate.net |
| 4'-Hydroxynonanophenone | Benzyl Oxidation | Cytochrome P450 | researchgate.net |
| 1-(4'-hydroxyphenyl)nonan-1-ol | Benzyl Hydroxylation | Cytochrome P450 (CYP2B6 in humans) | researchgate.net |
| Nonylquinol | Ipso-Substitution | Cytochrome P450 (CYP1A1, 1A2, 2B6 in humans) | researchgate.net |
| Hydroquinone | Ipso-Substitution | Cytochrome P450 | researchgate.net |
Conjugation Reactions (e.g., Glucuronidation, Sulfonation)
Following Phase I oxidation, the resulting metabolites, as well as the parent 4-nonylphenol, undergo Phase II conjugation reactions nih.govresearchgate.net. These reactions attach large, water-soluble endogenous molecules to the compound, which greatly increases its water solubility and facilitates its elimination in bile or urine.
The most prominent conjugation reactions for 4-nonylphenol are:
Glucuronidation : This is the major conjugation pathway. In rats, the majority of metabolites are excreted in the bile as glucuronide conjugates nih.gov. Similarly, in trout, the predominant metabolite found in bile is a glucuronide conjugate of the parent 4-nonylphenol, along with glucuronides of its hydroxylated metabolites researchgate.net. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov.
Sulfonation : The addition of a sulfonate group is another, though generally less extensive, conjugation pathway. Traces of sulphate conjugates have been detected in trout tissues researchgate.net. Sulfotransferases (SULTs) are the enzymes responsible for this reaction nih.gov.
These conjugation reactions are highly effective at detoxifying and clearing 4-nonylphenol from the body. Saturation of these metabolic pathways, particularly glucuronidation, can lead to increased bioavailability of the parent compound, as has been suggested in female rats at high oral doses nih.gov.
Beta-Oxidation of the Nonyl Side Chain
Beta-oxidation is a catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA wikipedia.org. This multi-step process occurs within the mitochondria and peroxisomes and involves a series of enzymatic reactions that sequentially shorten the alkyl chain wikipedia.orgaocs.orgnih.gov. While direct evidence for the classical beta-oxidation of the nonyl side chain of 4-nonylphenol is still being investigated, studies in aquatic organisms have demonstrated metabolic pathways consistent with this process.
Research on the biotransformation of 4-n-nonylphenol in organisms such as trout has shown evidence of an oxidative attack on the alkyl chain. This metabolic process leads to the formation of several hydroxylated compounds and related carboxylic acids researchgate.net. The generation of carboxylic acids from the alkyl side chain is a key indicator of a beta-oxidation-like metabolic pathway. The process is catalyzed by a set of four main enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxy acyl-CoA dehydrogenase, and ketoacyl-CoA thiolase aocs.org. In the context of 4-nonylphenol, this would involve the progressive shortening of the nine-carbon chain, leading to various chain-shortened metabolites.
Table 1: General Steps in Beta-Oxidation
| Step | Enzyme | Reaction |
|---|---|---|
| 1 | Acyl-CoA Dehydrogenase | Dehydrogenation of the fatty acyl-CoA to create a double bond. |
| 2 | Enoyl-CoA Hydratase | Hydration of the double bond to form a hydroxyl group. |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of the hydroxyl group to form a keto group. |
Identification of Specific Metabolites (e.g., Glucuronide and Sulfate (B86663) Conjugates)
Following Phase I metabolism, which may include oxidation of the nonyl side chain or hydroxylation of the aromatic ring, 4-nonylphenol undergoes Phase II conjugation reactions. These reactions are crucial for detoxification and excretion frontiersin.org. The primary conjugation metabolites identified in various organisms are glucuronide and sulfate conjugates researchgate.netnih.gov.
In studies with trout, the phenol (B47542) moiety of 4-n-nonylphenol was shown to be conjugated with glucuronic acid researchgate.net. Additionally, traces of sulfate conjugates were also detected in trout tissues researchgate.net. These conjugation reactions significantly increase the water solubility of the lipophilic 4-nonylphenol, preventing its bioaccumulation and facilitating its removal from the organism. The resulting glucuronide and sulfate metabolites are generally considered inactive and are readily excreted frontiersin.org. In some instances, novel diconjugates, such as an acyl glucuronide-sulfate, have been identified for other xenobiotics, highlighting the complexity of conjugation pathways nih.gov.
Table 2: Identified Conjugate Metabolites of 4-Nonylphenol
| Metabolite Class | Specific Conjugate | Organism(s) Found In | Reference |
|---|---|---|---|
| Glucuronide Conjugates | 4-Nonylphenyl-glucuronide | Trout, Duckweed | researchgate.net |
Enzymatic Involvement in Biotransformation
The biotransformation of 4-nonylphenol is mediated by a diverse set of enzymes. Phase I reactions are primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes, which are responsible for oxidative metabolism researchgate.net. Subsequent Phase II conjugation reactions are carried out by transferase enzymes, most notably UDP-glucuronosyltransferases (UGTs) and phenol sulfotransferases (SULTs) nih.govnih.gov.
Research using rat and human liver microsomes has identified specific P450 isoenzymes involved in the initial metabolism of 4-nonylphenol. These include CYP1A1, CYP1A2, and CYP2B6, which effectively catalyze the production of metabolites like nonylquinol. CYP2B6 has also been shown to catalyze the benzyl-hydroxylation of the nonyl side chain researchgate.net.
Role of Phenol Sulfotransferases and UDP-Glucuronosyltransferases
Phenol Sulfotransferases (SULTs): Phenol sulfotransferases (also known as PSTs) are a family of Phase II enzymes that catalyze the sulfate conjugation (sulfation) of phenolic compounds nih.gov. They transfer a sulfuryl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of substrates like 4-nonylphenol wikipedia.orgnih.gov. This process results in the formation of highly water-soluble sulfate esters that can be easily excreted. In humans, several isoforms of SULTs exist, and they are widely expressed in the liver and other tissues nih.govnih.gov. The formation of sulfate conjugates of 4-nonylphenol in trout is a direct result of the activity of these enzymes researchgate.net.
UDP-Glucuronosyltransferases (UGTs): The UDP-glucuronosyltransferase (UGT) superfamily of enzymes plays a critical role in the detoxification and elimination of numerous xenobiotics and endogenous compounds nih.govnih.gov. These enzymes catalyze glucuronidation, a process that covalently links glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate nih.gov. For 4-nonylphenol, UGTs conjugate glucuronic acid to the phenolic hydroxyl group, forming a glucuronide conjugate researchgate.net. This metabolic step is essential for terminating the biological activity of the compound and enhancing its renal elimination nih.gov. The liver is the primary site of glucuronidation due to its high abundance and diversity of UGT enzymes nih.gov.
Table 3: Key Enzymes in 4-Nonylphenol Biotransformation
| Enzyme Family | Specific Role | Metabolite Formed |
|---|---|---|
| Cytochrome P450 (e.g., CYP2B6) | Phase I: Oxidation of side chain and aromatic ring | Hydroxylated metabolites, Nonylquinol |
| Phenol Sulfotransferases (SULTs) | Phase II: Sulfate conjugation of the phenol group | 4-Nonylphenyl-sulfate |
Impact of Metabolism on Biological Activity
The metabolism of 4-nonylphenol has a profound impact on its biological activity, primarily by reducing its estrogenicity. 4-nonylphenol is known as an endocrine-disrupting chemical due to its ability to mimic estrogen and bind to the estrogen receptor (ER) researchgate.net. The biotransformation process, from Phase I oxidation to Phase II conjugation, generally leads to metabolic inactivation.
Furthermore, the Phase II conjugation reactions that produce glucuronide and sulfate metabolites are a critical detoxification step. These conjugates are not only considered biologically inactive but their increased hydrophilicity ensures they are rapidly eliminated from the body, preventing accumulation in tissues and terminating any potential for endocrine disruption frontiersin.orgnih.gov.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 4-Nonylphenyl acetate (B1210297). The choice of technique often depends on the sample matrix, the required level of sensitivity, and the specific isomers of interest. Both gas and liquid chromatography are widely employed, frequently coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds. For phenolic compounds like 4-Nonylphenol (B119669), a derivatization step is often necessary to increase volatility and improve chromatographic peak shape. This process involves converting the polar hydroxyl group into a less polar ether or ester. Acetylation, the conversion of 4-Nonylphenol to 4-Nonylphenyl acetate, is one such derivatization strategy that makes the compound more amenable to GC analysis.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For enhanced sensitivity, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full range of masses, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly reduces background noise and lowers the detection limits. For instance, in the analysis of 4-Nonylphenol in biological samples, GC-MS in SIM mode has achieved detection limits of 20 ng/g. nih.gov A similar approach for this compound would involve selecting characteristic ions from its mass spectrum to achieve low-level quantification. In food matrices, validated GC-MS methods for 4-n-Nonylphenol have demonstrated limits of detection (LOD) ranging from 0.37 to 1.79 µg/kg and limits of quantification (LOQ) from 1.11 to 5.41 µg/kg, depending on the food type. mdpi.com
Comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power, which is particularly useful for separating the numerous isomers of 4-Nonylphenol found in technical mixtures. nih.govresearchgate.net This advanced technique can separate between 153 and 204 different alkylphenol peaks, with 59 to 66 identified as 4-Nonylphenol isomers. nih.govresearchgate.net
Table 1: GC-MS Method Parameters for Related Compounds
| Parameter | Finding | Matrix | Source |
|---|---|---|---|
| Analyte | 4-Nonylphenols (NPs) and 4-tert-Octylphenol (OP) | Biological Samples (Fish, Shellfish) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Biological Samples (Fish, Shellfish) | nih.gov |
| Detection Limit (LOD) | 20 ng/g for NPs, 2 ng/g for OP | Biological Samples (Fish, Shellfish) | nih.gov |
| Analyte | 4-n-Nonylphenol (4-n-NP) | Food Matrices | mdpi.com |
| Detection Limit (LOD) | 0.37–1.79 µg/kg | Food Matrices | mdpi.com |
| Quantification Limit (LOQ) | 1.11–5.41 µg/kg | Food Matrices | mdpi.com |
| Analyte | 4-Nonylphenol (4-NP) | Water | nih.gov |
| Derivatization Agent | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Water | nih.gov |
| Detection Limit (LOD) | 0.01 µg/L | Water | nih.gov |
| Quantification Limit (LOQ) | 0.15 µg/L | Water | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are not sufficiently volatile for GC analysis, or for analyzing compounds without a derivatization step. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. For compounds like this compound, reversed-phase HPLC, typically using a C8 or C18 column, is the most common approach. scielo.br
HPLC coupled with an Ultraviolet (UV) detector is a common configuration for analyzing compounds that absorb UV light. chromatographyonline.com The phenolic ring in 4-Nonylphenol and its acetate derivative contains a chromophore that absorbs UV radiation. The amount of light absorbed is directly proportional to the concentration of the compound, allowing for quantification. chromatographyonline.com
A method for detecting 4-Nonylphenol in river water utilized a C18 column with a mobile phase of acetonitrile (B52724) and deionized water (80:20, v/v) and UV detection at a wavelength of 225 nm. analis.com.my This method achieved a limit of detection (LOD) of 0.0001 mg/L and a limit of quantification (LOQ) of 0.0005 mg/L for 4-Nonylphenol. analis.com.my Another study on surface waters used a similar mobile phase (acetonitrile:water, 90:10) and detected 4-Nonylphenol at concentrations as low as 1.73 µg L-1. scielo.br While the UV absorption characteristics of this compound would differ slightly from the parent phenol (B47542), the principle remains the same, making HPLC-UV a viable and accessible method for its analysis.
Electrochemical detection (ECD) offers exceptional sensitivity for compounds that can be oxidized or reduced. The phenolic hydroxyl group of 4-Nonylphenol is electrochemically active and can be readily oxidized. When coupled with HPLC, an electrochemical detector measures the current generated by this oxidation reaction as the analyte flows past an electrode held at a specific potential.
A method using HPLC with a multi-electrode coulometric array was developed for the determination of 4-Nonylphenol and 4-Octylphenol (B30498) in human blood samples. rsc.org This highly sensitive technique achieved a detection limit of 1.0 ng/ml for 4-Nonylphenol. rsc.org It is important to note that this method's applicability is specific to the phenolic form. The conversion of the hydroxyl group to an acetate ester in this compound removes the electrochemically active moiety, rendering this specific detection method unsuitable for the acetate compound itself. However, it remains a powerful tool for analyzing the parent phenol. rsc.orgmdpi.com
Combining HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a superior level of selectivity and sensitivity, making it the gold standard for trace analysis in complex matrices. mdpi.com After separation by the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion for the target compound is selected, fragmented, and then one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces matrix interference.
An LC-MS/MS method was developed for the simultaneous determination of Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol in human blood serum. nih.gov After sample purification, the method achieved a limit of detection of 1.4 ng/mL for 4-Nonylphenol. nih.gov Another method for analyzing nonylphenol ethoxylates and their degradation products (carboxylic acids) in surface water using LC-MS/MS reported detection limits as low as 0.01 µg/L. nih.gov This demonstrates the suitability of HPLC-MS/MS for the low-level detection of this compound in various samples.
Table 2: HPLC Method Parameters for Related Compounds
| Technique | Analyte | LOD | Matrix | Source |
|---|---|---|---|---|
| HPLC-UV | 4-Nonylphenol | 0.0001 mg/L | River Water | analis.com.my |
| HPLC-Coulometric Array | 4-Nonylphenol | 1.0 ng/mL | Human Blood | rsc.org |
| HPLC-MS/MS | 4-Nonylphenol | 1.4 ng/mL | Human Serum | nih.gov |
| HPLC-MS/MS | Nonylphenol Carboxylic Acids | 0.01 µg/L | Surface Water | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. measurlabs.com When coupled with tandem mass spectrometry, UPLC-MS/MS represents one of the most powerful analytical tools for quantitative bioanalysis and environmental monitoring. nih.govmdpi.com
The increased peak concentration (taller, narrower peaks) achieved with UPLC enhances the signal-to-noise ratio in the mass spectrometer, leading to lower limits of detection. Compared with an equivalent HPLC-MS/MS method, a UPLC-MS/MS method can offer a threefold decrease in retention time and up to a tenfold increase in detected peak height. While specific UPLC-MS/MS methods dedicated solely to this compound are not extensively documented, the technique has been widely applied to the analysis of its parent compound and other phenolic endocrine disruptors, demonstrating its superior performance for trace-level quantification in complex biological and environmental samples. nih.govresearchgate.net
Gas Chromatography-Infrared (GC/IR)
Gas Chromatography-Infrared (GC/IR) spectroscopy is a powerful hyphenated technique for the separation and identification of volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix and other components based on its boiling point and affinity for the stationary phase. The separated analyte then flows through a light-pipe interface into an infrared spectrometer.
The resulting vapor-phase infrared spectrum provides unambiguous structural confirmation. The key identifying feature for this compound would be the presence of a strong carbonyl (C=O) stretching vibration, typically found in the 1765-1760 cm⁻¹ region, which is characteristic of a phenyl acetate. Concurrently, the absence of the broad O-H stretching band (around 3600-3200 cm⁻¹) confirms that the parent phenol has been successfully acetylated. wallonie.be Additional characteristic bands for the C-O bond of the ester group would also be present. This technique is particularly valuable for distinguishing between isomers and providing definitive structural information that complements mass spectrometry data. nih.gov
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive analytical technique, but its direct application for the quantification of this compound is limited. The native fluorescence of the parent compound, 4-Nonylphenol, is attributed to its phenolic hydroxyl group, which enhances the quantum yield of the aromatic ring system. researchgate.net Typical analysis of 4-Nonylphenol by High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) utilizes excitation wavelengths around 230 nm and measures emission near 300 nm. researchgate.netincdecoind.ro
However, the acetylation of the hydroxyl group to form this compound disrupts this fluorophore. The ester group is not fluorescent and its presence alters the electronic properties of the aromatic ring, typically leading to a significant reduction or complete quenching of fluorescence. Therefore, direct measurement of this compound by spectrofluorimetry is generally not feasible.
For analytical methods requiring fluorescence detection, a hydrolysis step would be necessary to convert this compound back to the fluorescent 4-Nonylphenol before detection. scispace.com This approach, while indirect, would leverage the high sensitivity of fluorescence detection for the parent compound.
Sample Preparation and Extraction Methods
Effective sample preparation is critical to isolate this compound from complex matrices, remove interferences, and concentrate the analyte to levels suitable for instrumental detection. The choice of method depends heavily on the sample matrix.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for extracting and cleaning up analytes from liquid samples, particularly water. sigmaaldrich.comthermofisher.com For this compound, which is a relatively non-polar compound, reversed-phase SPE is the most common approach.
The process typically involves four steps:
Conditioning: The sorbent, commonly a C18 (octadecyl) bonded silica (B1680970), is activated with a water-miscible organic solvent like methanol (B129727), followed by equilibration with reagent water. This prepares the sorbent for sample interaction. youtube.com
Loading: The aqueous sample is passed through the SPE cartridge. This compound, due to its hydrophobicity, adsorbs onto the non-polar C18 sorbent while more polar matrix components pass through.
Washing: The cartridge is washed with a weak solvent, such as a water/methanol mixture, to remove any remaining polar interferences that may have been retained.
Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong, non-polar organic solvent such as ethyl acetate, acetone (B3395972), or hexane (B92381). youtube.comresearchgate.net This eluate is then concentrated and prepared for analysis.
This technique is highly efficient for pre-concentrating the analyte from large volumes of water, achieving low detection limits. researchgate.netnih.gov
Solvent Extraction Techniques (e.g., Cold Solvent, Accelerated Solvent Extraction)
Liquid-Liquid Extraction (LLE) is a classic solvent extraction technique suitable for liquid samples. It involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. For this compound, solvents like dichloromethane (B109758) or hexane would be effective. The sample is shaken with the solvent, and the organic layer containing the analyte is collected, dried, and concentrated. incdecoind.ro
Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction, is a more advanced and efficient technique for solid and semi-solid samples like sludge, tissue, or food. taylorandfrancis.com ASE uses conventional solvents at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500 psi). taylorandfrancis.comiaea.org These conditions increase the extraction efficiency and speed by enhancing solvent penetration into the matrix and analyte solubility. A mixture of hexane and acetone or toluene (B28343) and methanol can be used to effectively extract this compound from solid matrices. researchgate.net The primary advantages of ASE are the significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. iaea.org
Matrix-Specific Considerations (e.g., Water, Food, Tissue, Sludge)
The complexity of the sample matrix dictates the rigor of the extraction and cleanup procedure.
Water: For water samples (e.g., river water, wastewater), SPE using C18 cartridges is the method of choice. It effectively handles large sample volumes and concentrates the analyte, enabling the detection of trace levels. researchgate.netnih.gov Derivatization to the acetate is often performed in situ in the water sample before extraction. nih.gov
Food: The analysis of this compound in food is challenging due to the wide variety of matrices. For high-fat foods like fish or oils, the primary interference is from lipids. Extraction with a solvent like hexane is followed by a necessary cleanup step, such as gel permeation chromatography (GPC) or SPE with sorbents like Florisil, to remove the co-extracted fats. researchgate.netresearchgate.net For low-fat foods, a simple solvent extraction may be sufficient.
Tissue: Similar to fatty foods, tissue samples require extensive cleanup. The sample is first homogenized, often with a drying agent like sodium sulfate (B86663). Extraction is then performed using ASE or sonication with organic solvents. The resulting extract is rich in lipids and proteins, which must be removed through techniques like GPC or multi-stage SPE before analysis.
Sludge: Sewage sludge is an extremely complex matrix containing numerous organic and inorganic interferents. A robust extraction method like ASE is required. taylorandfrancis.com The crude extract must undergo extensive cleanup, often involving a combination of SPE cartridges (e.g., silica gel followed by Florisil) to isolate the analyte from the complex background matrix.
Method Validation and Performance Parameters
To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. wjarr.comdemarcheiso17025.com Method validation is a formal process that documents a method's performance characteristics. Key parameters, as outlined by guidelines from the International Conference on Harmonisation (ICH), are detailed below. pfigueiredo.orgdemarcheiso17025.com
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix such as impurities, degradation products, or other related compounds. In chromatographic methods, this is demonstrated by achieving baseline separation of the this compound peak from other peaks. demarcheiso17025.com
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.999. demarcheiso17025.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The result is expressed as a percentage recovery. pfigueiredo.org
Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). It is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-day precision).
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. demarcheiso17025.compfigueiredo.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. wjarr.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., changes in GC oven temperature rate, flow rate, or mobile phase composition), providing an indication of its reliability during routine use. pfigueiredo.org
The following interactive table summarizes typical performance parameters for the analysis of 4-Nonylphenol (as its acetate derivative) in water samples using SPE followed by GC-MS, which serves as a benchmark for a validated this compound method.
Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. Specificity is the ultimate degree of selectivity, ensuring the signal is solely from the target analyte.
In the analysis of this compound, selectivity is paramount due to the complexity of environmental and biological samples, which may contain numerous isomers and structurally similar compounds like 4-octylphenol or bisphenol A.
Chromatographic Methods: High-resolution techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide excellent selectivity. thermofisher.comdphen1.com In GC-MS, the combination of retention time and the unique mass fragmentation pattern of the derivatized analyte allows for highly specific identification. LC-MS/MS takes this a step further by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, virtually eliminating interferences. thermofisher.comsepscience.com
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) can be developed for rapid screening. However, their specificity depends on the antibody used. Cross-reactivity studies are essential to determine the extent to which the antibody binds to other related alkylphenols. For instance, an ELISA developed for 4-nonylphenol might show significant cross-reactivity with 4-octylphenol but not with parent compounds like nonylphenol ethoxylates.
Linearity and Calibration Ranges
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. This is fundamental for accurate quantification. A calibration curve is constructed by analyzing standards at several concentration levels.
For alkylphenols, analytical methods typically exhibit excellent linearity, with a correlation coefficient (R²) greater than 0.99 being a common acceptance criterion. The calibration range is established from the Limit of Quantification (LOQ) to the Upper Limit of Quantification (ULOQ) and must encompass the expected concentration of the analyte in samples.
| Analytical Technique | Analyte(s) | Typical Linear Range | Correlation Coefficient (R²) |
| HPLC-DAD/FLD | 4-Nonylphenol, 4-Octylphenol | 0.025 - 0.5 µg/mL (DAD) | > 0.99 |
| 0.0008 - 0.1 µg/mL (FLD) nih.gov | |||
| GC-MS/MS | Alkylphenols | 2 - 200 ng/mL thermofisher.com | > 0.997 thermofisher.com |
| LC-MS/MS | 4-Nonylphenol, 4-Octylphenol | 1 - 100 ng/mL shimadzu.com | > 0.99 shimadzu.com |
| HPLC-PDA | 4-Nonylphenol, 4-Octylphenol | 0.001 - 0.012 mg/L analis.com.my | > 0.998 analis.com.my |
Accuracy and Recovery Rates
Accuracy measures the closeness of the mean test result to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The recovery, expressed as a percentage, indicates the proportion of the analyte that is successfully extracted and quantified by the method.
Acceptable recovery rates are typically within the 70-120% range, depending on the complexity of the matrix and the concentration of the analyte. For the analysis of 4-nonylphenol and related compounds, various extraction techniques like Solid-Phase Extraction (SPE) and Pressurised Liquid Extraction (PLE) are employed.
| Extraction Method | Analyte(s) | Matrix | Average Recovery (%) |
| Pressurised Liquid Extraction | 4-Nonylphenol | River Sediment | 85% capes.gov.br |
| Solid-Phase Extraction | 4-Nonylphenol, 4-Octylphenol | River Water | 41 - 114% researchgate.net |
| Liquid-Liquid Extraction | 4-Nonylphenol, 4-tert-Octylphenol | Water | 84 - 104% dphen1.com |
| Solid-Phase Extraction | Alkylphenols & Ethoxylates | Biota (Eggs) | > 80% researchgate.net |
Precision (Intra-day and Inter-day)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Intra-day precision (Repeatability): Assesses the precision over a short period (e.g., the same day) by the same analyst using the same equipment.
Inter-day precision (Intermediate Precision): Assesses the precision over a longer period (e.g., on different days), which may include variations in analysts, equipment, and reagents.
For environmental and biological analyses, RSD values of less than 15-20% are generally considered acceptable. Studies on alkylphenols consistently report good precision, often with RSD values well below these limits.
| Analytical Technique | Analyte(s) | Precision Type | RSD (%) |
| HPLC-PDA | 4-Nonylphenol, 4-Octylphenol | Intra-day & Inter-day | < 2% analis.com.my |
| GC-MS/MS | Alkylphenols | Repeatability (in water matrix) | < 5% thermofisher.com |
| LC-MS/MS | Alkylphenols, Bisphenol A | Repeatability & Intermediate Precision | < 10% dphen1.com |
| HPLC-FLD | 4-Nitrophenol & Metabolites | Intra-day & Inter-day | Not specified, but assessed nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
These limits are crucial for determining whether a method is sensitive enough for a particular application, such as monitoring low levels of contaminants in drinking water. For alkylphenols, highly sensitive methods have been developed, reaching detection limits in the nanogram per liter (ng/L) or part-per-trillion (ppt) range.
| Analytical Technique | Analyte(s) | LOD | LOQ |
| HPLC-PDA | 4-Nonylphenol | 0.0001 mg/L | 0.0005 mg/L analis.com.my |
| 4-Octylphenol | 0.0006 mg/L | 0.0020 mg/L analis.com.my | |
| HPLC-DAD | Alkylphenols | 5 ng/mL | 15 ng/mL nih.gov |
| GC-MS | Phenolic Xenoestrogens | 10 - 50 ng/L (Method LOQ) dphen1.com | Not specified |
| LC-MS/MS (with derivatization) | Alkylphenols, Bisphenol A | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection nih.gov |
| LC-MS/MS | 4-Nonylphenol | 0.04 ng/L | 0.1 ng/L scielo.br |
Matrix Effects
The sample matrix consists of all components in a sample other than the analyte of interest. These components can interfere with the analysis, causing a phenomenon known as the matrix effect, which is particularly prevalent in LC-MS/MS with electrospray ionization (ESI). dphen1.com Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. dphen1.comresearchgate.net
For example, co-extracted substances from wastewater or sediment can compete with the analyte for ionization in the ESI source. dphen1.comepa.gov The extent of the matrix effect is quantified by comparing the analyte's signal in a post-extraction spiked sample to its signal in a pure solvent standard. dphen1.com
To compensate for matrix effects, several strategies are employed:
Efficient Sample Cleanup: Using techniques like SPE to remove interfering components before analysis.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Isotope Dilution: Using an isotopically labeled version of the analyte (e.g., ¹³C-labeled 4-nonylphenol) as an internal standard. uliege.besigmaaldrich.com Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way, allowing for accurate correction of the signal. uliege.be
In Vivo Tracking and Imaging Techniques
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites in a living organism is critical for assessing its toxicokinetics and potential health risks. While conventional analytical methods provide valuable data on tissue distribution, they require sacrificing the animal at each time point. rsc.org Non-invasive in vivo imaging techniques offer a powerful alternative, allowing for the real-time, longitudinal tracking of compounds within the same subject. nih.gov
A key strategy for enabling in vivo imaging is to label the target molecule with a suitable reporter, such as a radionuclide for nuclear imaging. nih.govnih.gov A recent study demonstrated a novel approach for tracking 4-nonylphenol (4-NP) in mice by radiolabeling it with iodine-124 (¹²⁴I), a positron-emitting isotope. rsc.orgnih.govnih.gov This allowed its biodistribution to be monitored non-invasively using Positron Emission Tomography (PET). nih.govresearchgate.net
PET is a highly sensitive functional imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. wikipedia.orgnih.gov By injecting the ¹²⁴I-labeled 4-NP into mice, researchers could visualize and quantify its accumulation in various organs over time. rsc.orgnih.gov
The key findings from this radiolabeling and imaging approach for 4-NP included:
Distinct Distribution Patterns: The route of administration significantly influenced the biodistribution. After oral administration, ¹²⁴I-labeled 4-NP was found predominantly in the gastrointestinal tract, liver, and kidneys. nih.govresearchgate.net In contrast, intraperitoneal injection led to higher accumulation in adipose tissue, stomach, and intestines. nih.govresearchgate.net
Tissue Accumulation: Significant accumulation of the radiotracer was observed in various tissues, highlighting the compound's complex distribution and potential for long-term effects. rsc.orgnih.govresearchgate.net For example, 48 hours after oral administration, ¹²⁴I-labeled 4-NP was primarily detected in the large intestine, liver, and adipose (fat) tissue. rsc.org
This use of radionuclide imaging provides crucial insights into the in vivo behavior of alkylphenols that are difficult to obtain through other methods. rsc.orgresearchgate.netnih.gov It allows for a dynamic understanding of how these compounds are processed in the body, which is essential for comprehensive risk assessment. nih.govresearchgate.net
Radiolabeling for Tracing (e.g., ¹²⁴I-labeled 4-Nonylphenol)
Radiolabeling is an efficient method for investigating the in vivo fate of compounds like 4-nonylphenol (4-NP). nih.gov By tagging the molecule with a suitable radioisotope, its journey through a living organism can be tracked non-invasively. nih.gov For this purpose, 4-NP has been successfully radiolabeled with Iodine-124 (¹²⁴I), a positron-emitting isotope with a half-life of 4.18 days, making it suitable for kinetic studies. nih.gov
The synthesis of the radioiodinated analogue, specifically 2-iodo-4-nonylphenol, serves as the basis for producing ¹²⁴I-labeled 4-NP. nih.gov The process involves an iodination reaction using Sodium Iodide (NaI) in the presence of Chloramine-T as an oxidizing agent. rsc.org The reaction is subsequently stopped using sodium metabisulfite. rsc.org This procedure has been shown to produce ¹²⁴I-labeled 4-NP with a high radiochemical yield of 95% within a 30-minute interval. nih.govrsc.org
Following synthesis, the crude product is purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity, exceeding 99%. rsc.org The stability of the resulting ¹²⁴I-labeled 4-NP is a critical factor for its use as a tracer. Studies have demonstrated that the compound exhibits high stability, with over 90% of the radioactivity remaining intact for up to 36 hours when incubated in mouse serum and other solutions. nih.govrsc.org This stability ensures that the detected radioactivity accurately represents the distribution of the intact compound rather than free radioiodine. rsc.org
| Parameter | Value/Description | References |
| Radioisotope | Iodine-124 (¹²⁴I) | nih.gov |
| Labeled Compound | ¹²⁴I-labeled 4-Nonylphenol | nih.govrsc.org |
| Synthesis Method | Iodination using NaI and Chloramine-T | rsc.org |
| Radiochemical Yield | 95% | nih.govrsc.org |
| Purification | Preparative HPLC | rsc.org |
| Radiochemical Purity | >99% | rsc.org |
| In Vitro Stability | >90% intact up to 36 hours | nih.govrsc.org |
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of radiolabeled compounds within a living organism. nih.govyale.edu When used in conjunction with ¹²⁴I-labeled 4-nonylphenol, PET imaging provides valuable insights into the compound's absorption, distribution, and excretion dynamics. nih.govresearchgate.net This advanced analytical approach overcomes the limitations of lower sensitivity and lack of real-time imaging associated with other methods. nih.gov
In studies using mice, PET imaging of ¹²⁴I-labeled 4-NP has revealed distinct patterns of bioaccumulation depending on the administration route. rsc.org Following oral administration, the tracer was observed to distribute prominently within the gastrointestinal (GI) tract, liver, and kidneys. rsc.org When administered via intraperitoneal injection, significant accumulation was noted in adipose tissue, the stomach, and intestines. rsc.org
These PET imaging and biodistribution studies provide crucial data on the intricate dynamics of 4-NP in a living system. nih.gov The ability to non-invasively track the compound over time highlights its complex distribution and potential for long-term accumulation in specific tissues, which is essential for comprehensive risk assessments. nih.govrsc.org The findings from such studies reinforce and expand upon data from previous biodistribution profiles by providing dynamic and real-time visualization of the compound's behavior. researchgate.net
| Parameter | Finding | References |
| Imaging Technique | Positron Emission Tomography (PET) | nih.govresearchgate.net |
| Tracer | ¹²⁴I-labeled 4-Nonylphenol | nih.gov |
| Biodistribution (Oral) | ||
| Primary Accumulation | Gastrointestinal Tract, Liver, Kidneys | rsc.org |
| Biodistribution (Intraperitoneal) | ||
| Primary Accumulation | Adipose Tissue, Stomach, Intestines | rsc.org |
| Significance | Provides real-time, non-invasive tracking of 4-NP in vivo for pharmacokinetic and risk assessment studies. | nih.gov |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful toolkit for investigating the properties and interactions of molecules like 4-Nonylphenyl acetate (B1210297) at a theoretical level. Such studies could offer predictive insights where experimental data is lacking.
Molecular Docking and Dynamics Simulations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For 4-Nonylphenyl acetate, DFT studies could provide a fundamental understanding of its chemical reactivity, stability, and spectroscopic characteristics, which are essential for predicting its environmental fate and designing analytical detection methods.
Machine Learning Applications in Chemical Systems
Machine learning (ML) is increasingly being used in chemistry to predict the properties and activities of chemical compounds based on their structure. By training algorithms on large datasets of known chemicals, ML models can predict properties for new or less-studied molecules like this compound. Potential applications include predicting its toxicity, biodegradability, and physicochemical properties, thereby accelerating risk assessment and reducing the need for extensive laboratory testing.
Modeling of (Bio)molecular Recognition and Interactions
This area of research focuses on understanding the specific, non-covalent interactions between molecules that govern biological processes. Advanced modeling techniques can simulate how a molecule like this compound is recognized by and interacts with biological systems. These studies go beyond simple docking to explore the thermodynamics and kinetics of binding, providing a more detailed picture of the potential biological consequences of exposure.
Regulatory Science and Risk Assessment
The regulatory evaluation of this compound is intrinsically linked to the assessment of its parent compound, 4-Nonylphenol (B119669), a known endocrine disruptor. Regulatory science aims to develop the necessary data and methods to assess the risks posed by such chemicals to human health and the environment.
Environmental Quality Criteria and Guidelines
Environmental quality guidelines are established to protect aquatic life and human health. For nonylphenols and their derivatives, these guidelines are based on extensive toxicity data. For instance, the European Union has set an Annual Average Quality Standard (AA-QS) for 4-Nonylphenol in surface waters. Similarly, Canadian guidelines provide limits for nonylphenol in water, sediment, and soil to protect environmental and human health.
While specific guidelines for this compound are not explicitly detailed, it is generally understood within regulatory frameworks that compounds that can degrade into a more toxic substance are of concern. Given that this compound can hydrolyze to form 4-Nonylphenol, the environmental quality criteria for 4-Nonylphenol are considered relevant and protective. The risk assessment for this compound would therefore likely consider its potential to act as a source of 4-Nonylphenol in the environment.
The following table summarizes established environmental quality guidelines for the closely related and more researched compound, 4-Nonylphenol, which would be a key consideration in any risk assessment of this compound.
| Jurisdiction/Body | Medium | Guideline Value |
| European Union | Freshwater (Annual Average) | 0.3 µg/L |
| U.S. EPA | Freshwater | 6.6 µg/L |
| U.S. EPA | Saltwater | 1.7 µg/L |
| Canada (CCME) | Freshwater | 1.0 µg/L |
| Canada (CCME) | Marine Water | 0.7 µg/L |
| Canada (CCME) | Agricultural Soil | 5.7 mg/kg |
Risk Reduction Strategies
Global efforts to mitigate the environmental risks associated with nonylphenols (NPs) and their precursors, such as this compound, have led to a variety of risk reduction strategies. These strategies primarily focus on phasing out the use of nonylphenol ethoxylates (NPEs), the parent compounds from which NPs are derived, in numerous industrial and consumer applications.
A key approach has been the implementation of comprehensive phase-outs in sectors that contribute significantly to environmental release. These industries include industrial, institutional, and domestic cleaning, textiles, leather processing, agriculture (specifically in veterinary medicines and as pesticide adjuvants), metalworking, and the pulp and paper industry. service.gov.uk It is estimated that such measures could eliminate a substantial portion of the nonylphenol burden in the environment. service.gov.uk
Regulatory bodies in Europe and North America have been at the forefront of these initiatives. In Europe, directives have been established to restrict the use of NPs and NPEs, supported by frameworks like the Water Framework Directive which aims to control water pollution. service.gov.uk The United States Environmental Protection Agency (EPA) has also taken significant steps, including proposing a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA). This rule requires manufacturers to notify the EPA before starting or resuming the use of specific NPs and NPEs, allowing the agency to evaluate and potentially limit these new uses. epa.gov
In addition to broad phase-outs, more targeted strategies have been implemented. For instance, to address agricultural sources, the introduction of mandatory separation zones between areas of pesticide spraying and water courses has been recommended to minimize direct runoff into aquatic environments. service.gov.uk Voluntary agreements with industries have also played a role in reducing the use of these compounds, sometimes negating the need for more stringent regulatory actions. service.gov.uk Furthermore, through programs like the Safer Choice, the EPA has actively promoted the use of safer chemical alternatives to NPEs. epa.gov Human risk assessments have suggested that reducing the use of 4-nonylphenol is a viable strategy for risk reduction due to its low in vivo accumulation. nih.gov
Development of Environmentally Benign Alternatives
The increasing regulation and environmental concern surrounding nonylphenol ethoxylates (NPEOs), the precursors to this compound, have spurred significant research and development into safer, more environmentally friendly alternatives. The primary focus has been on surfactants that offer comparable performance without the associated risks of persistence, bioaccumulation, and endocrine disruption.
A number of promising alternatives have emerged from these efforts. Fatty alcohol ethoxylates (FAEs) are considered a leading replacement for NPEs, offering good biodegradability and lower toxicity to aquatic life. pcimag.com The performance of FAEs can be tailored by adjusting the choice of alcohol and the length of the hydrophilic polyethylene (B3416737) glycol chain. pcimag.com Another class of alternatives is the nonylcyclohexanol (B8396721) ethoxylates (NCEOn), which have been shown to have similar interfacial properties to NPEOs but with lower biotoxicity and better biodegradability. bohrium.com Studies have indicated that specific NCEOn compounds, such as NCEO7, exhibit excellent emulsifying abilities comparable to NPEO10, while NCEO11 shows strong detergency. bohrium.com
Other notable alternatives include:
Alkyl Polyglucosides (APGs): These are derived from renewable resources and are known for their excellent biodegradability and low toxicity.
Polysaccharide-based surfactants: Research has demonstrated that these can have comparable cleaning efficiency to commercial surfactants like Triton X-100 and APGs. turi.org
Sorbitan esters and their ethoxylates (Spans and Tweens): These are biodegradable surfactants based on natural fatty acids and sugar alcohols, suitable for a range of applications. nih.gov
The development of these alternatives is a key component of a greener and more sustainable approach to surfactant chemistry, moving away from petroleum-based products with known environmental hazards.
Focus on Biodegradable and Less Toxic Surfactants
The central goal in developing alternatives to NPEOs is to enhance biodegradability and reduce toxicity, thereby minimizing environmental impact. The degradation of NPEOs can lead to the formation of more persistent and toxic compounds like 4-nonylphenol. In contrast, the ideal alternatives break down into harmless substances.
Key characteristics of these greener surfactants include:
Enhanced Biodegradability: Unlike the slower degradation rates of APEs, alternatives like linear alcohol ethoxylates biodegrade more readily in aerobic environments. nih.gov Polysaccharide-based surfactants are also designed to be biodegradable. turi.org
Lower Aquatic Toxicity: A primary driver for replacing NPEOs is their high toxicity to aquatic organisms. Alternatives such as fatty alcohol ethoxylates and nonylcyclohexanol ethoxylates are specifically designed to be less harmful to fish and other aquatic life. pcimag.combohrium.com
Performance and Customization: The viability of these alternatives also depends on their performance. For many, properties such as emulsification, dispersion, and wetting can be adjusted to match the requirements of specific applications, making them effective "drop-in" replacements in many formulations. pcimag.comturi.org For example, the properties of FAEs can be fine-tuned by altering the degree of ethoxylation. pcimag.com
The table below provides a comparison of some environmentally benign surfactant alternatives to nonylphenol ethoxylates.
| Surfactant Alternative | Key Advantages | Performance Notes |
| Fatty Alcohol Ethoxylates (FAEs) | More biodegradable and less toxic to aquatic life than NPEs. pcimag.com | Performance can be adjusted by alcohol selection and ethoxylation degree. pcimag.com |
| Nonylcyclohexanol Ethoxylates (NCEOn) | Lower biotoxicity and better biodegradability compared to NPEOn. bohrium.com | NCEO7 shows excellent emulsifying ability; NCEO11 has strong detergency. bohrium.com |
| Alkyl Polyglucosides (APGs) | Derived from renewable resources, biodegradable, and low toxicity. | Comparable cleaning efficiency to commercial surfactants. turi.org |
| Polysaccharide-based Surfactants | Amphiphilic, non-toxic, and biodegradable. turi.org | Good cleaning efficiency for hydrophilic dirt, may be less effective for hydrophobic dirt. turi.org |
| Sorbitan Esters (Spans) | Biodegradable, based on natural fatty acids and sugar alcohols. nih.gov | Tend to be hydrophobic, useful for water-in-oil emulsions. nih.gov |
| Sorbitan Ester Ethoxylates (Tweens) | More hydrophilic than Spans. nih.gov | Ideal for oil-in-water emulsions. nih.gov |
Interdisciplinary Approaches in Ecotoxicology and Environmental Monitoring
Understanding the full impact of compounds like this compound requires a multifaceted, interdisciplinary approach that integrates advanced analytical techniques with biological and ecological assessments. This allows for a more comprehensive understanding of exposure, mechanisms of toxicity, and potential risks to ecosystems.
Genomic and Toxicogenomic Profiling
Toxicogenomics, the study of how genomes respond to toxic substances, offers powerful insights into the specific molecular mechanisms through which compounds like 4-nonylphenol exert their effects. By analyzing changes in gene expression, researchers can identify pathways and cellular processes that are disrupted by chemical exposure.
Studies on fish have been particularly informative in this area. For instance, exposure of male catfish (Heteropneustes fossilis) to 4-nonylphenol resulted in significant alterations in the expression of genes crucial for reproduction. nih.gov Specifically, there was an upregulation of the gene for gonadal aromatase (CYP19a1a), an enzyme that converts androgens to estrogens, and a downregulation of the 3-beta-hydroxysteroid dehydrogenase (3-β HSD) gene, which is involved in steroid synthesis. nih.govresearchgate.net These changes at the gene level are indicative of the endocrine-disrupting properties of 4-nonylphenol.
Further toxicogenomic analysis in the same study revealed dose-dependent increases in DNA fragmentation and cellular necrosis in testicular tissue, highlighting the genotoxic and cytotoxic potential of 4-nonylphenol. nih.govresearchgate.net Another study using the marine medaka fish (Oryzias javanicus) identified 218 differentially expressed genes in response to 4-NP exposure. Among the upregulated genes were vitellogenin 1 and choriogenin L, both of which are well-established as responsive to environmental estrogens. researchgate.net In zebrafish (Danio rerio), exposure to 4-nonylphenol has been shown to cause developmental abnormalities, such as deficiencies in swim bladder development, and behavioral changes, including altered movement in response to light and dark. mdpi.com These findings demonstrate the utility of toxicogenomic profiling in identifying sensitive molecular endpoints and understanding the broader toxicological profile of nonylphenols.
The table below summarizes key findings from toxicogenomic studies on 4-nonylphenol in fish.
| Organism | Key Gene Expression Changes | Observed Effects |
| Male Catfish (Heteropneustes fossilis) | Upregulation of gonadal aromatase (CYP19a1a); Downregulation of 3-beta-hydroxysteroid dehydrogenase (3-β HSD). nih.govresearchgate.net | Cellular toxicity, DNA fragmentation, increased necrosis in testicular cells. nih.govresearchgate.net |
| Marine Medaka (Oryzias javanicus) | Upregulation of vitellogenin 1 and choriogenin L. researchgate.net | Altered expression of genes related to estrogenic signaling, immune response, and cellular stress. researchgate.net |
| Zebrafish (Danio rerio) | Upregulation of cyp2k18 (in response to related compound triclosan). mdpi.com | Swim bladder development deficiencies, altered larval behavior. mdpi.com |
Identification of Specific Biomarkers for Exposure and Effects
A critical component of environmental monitoring and risk assessment is the use of biomarkers—measurable indicators of exposure to or the effects of a chemical. For estrogenic compounds like 4-nonylphenol, the induction of vitellogenin (VTG) in male and juvenile fish is a well-established and widely used biomarker. researchgate.net Vitellogenin is an egg yolk precursor protein normally produced by females in response to estrogen. researchgate.net Its presence in the plasma of male fish is a clear indication of exposure to estrogenic substances. researchgate.netnih.gov Studies have shown that even low concentrations of estrogenic compounds, including nonylphenol, can induce VTG synthesis in fish. epa.gov
Beyond VTG, toxicogenomic studies are helping to identify novel and more specific biomarkers. For example, the upregulation of specific genes, such as vitellogenin 1 and choriogenin L in marine medaka, can serve as molecular biomarkers of exposure to environmental estrogens. researchgate.net These genetic markers can often be detected at lower exposure concentrations and at earlier time points than physiological changes.
In zebrafish, the upregulation of the cyp2k18 gene has been suggested as a potential marker of adverse environmental factors. mdpi.com Furthermore, research on catfish has shown that changes in the expression of genes like gonadal aromatase (CYP19a1a) and 3-beta-hydroxysteroid dehydrogenase (3-β HSD) are specific responses to 4-nonylphenol exposure and could serve as valuable biomarkers of effect. researchgate.net The induction of VTG and the alteration of specific gene expression profiles provide a powerful toolkit for assessing the exposure and potential impact of this compound and related compounds in aquatic ecosystems.
Integrated Assessment of Pollutants and Their Transformation Products
The environmental and toxicological assessment of this compound is intrinsically linked to the evaluation of its transformation products, primarily 4-nonylphenol (NP). Due to its rapid hydrolysis, the focus of integrated assessment shifts to NP and its subsequent metabolites, as well as its interactions with other environmental contaminants. An integrated approach to testing and assessment (IATA) combines data from multiple sources to evaluate the risks posed by chemical exposures, which is crucial for understanding the full impact of this compound release into the environment. oecd.org
The core of an integrated assessment involves understanding the complete lifecycle of a pollutant, from its initial form to its various degradation products and their combined effects. For this compound, this means assessing the environmental fate and toxicity of 4-nonylphenol, which is formed through hydrolysis. useforesight.io This process is critical because the transformation can alter the properties of the contaminant, sometimes resulting in products with conserved or even increased toxicity. secure-platform.com
Research into the environmental fate of 4-nonylphenol, the primary transformation product, reveals its persistence in aquatic environments and its tendency to bioaccumulate in organisms. useforesight.io Studies have shown that NP is resistant to biodegradation in lake water and sediment. researchgate.net Furthermore, its presence in river systems is often associated with wastewater treatment plant outfalls. nih.gov The combined effects of adsorption and degradation processes can reduce the dissolved concentrations of NP in aquatic environments. nih.gov
A significant aspect of integrated assessment is evaluating the combined or synergistic effects of the primary pollutant and its transformation products with other co-existing environmental contaminants. For instance, studies have investigated the hazardous effects of 4-nonylphenol in combination with polyethylene microplastics on aquatic organisms like Cyprinus carpio (Common Carp). nih.gov Such research demonstrates that the combined exposure can lead to significant alterations in biochemical and hematological parameters, highlighting the importance of assessing chemical mixtures rather than single compounds. nih.gov
The metabolic fate of transformation products is another key component of integrated assessment. In mammals, 4-nonylphenol undergoes various metabolic transformations. Studies using human and rat liver microsomes have identified several metabolites, including hydroxylated derivatives and catechols. nih.gov For example, 4-(3',6'-dimethyl-3'-heptyl) catechol has been identified as a major metabolite in human liver microsomes. nih.gov A comprehensive metabolic profiling of 4-n-nonylphenol in human liver microsomes identified 21 different metabolites, revealing complex biotransformation pathways. nih.gov Understanding these pathways is essential for identifying appropriate biomarkers for exposure and risk assessment. nih.govnih.gov
The following interactive table summarizes key findings relevant to the integrated assessment of this compound and its primary transformation product, 4-nonylphenol.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and purifying 4-Nonylphenyl acetate in laboratory settings?
- Methodological Answer : Synthesis typically involves acetylation of 4-nonylphenol using acetic anhydride or acetyl chloride under controlled conditions (e.g., inert atmosphere, 60–80°C). Purification is achieved via column chromatography or recrystallization, with purity verified by HPLC-MS. Impurities like residual 4-nonylphenol must be monitored due to its endocrine-disrupting properties .
- Key Parameters : Reaction temperature, molar ratios, and solvent selection (e.g., dichloromethane) influence yield. Stability during storage requires refrigeration (0–6°C) to prevent hydrolysis .
Q. How can researchers detect and quantify this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred, with deuterated analogs (e.g., 4-nonylphenol-d₂) as internal standards. Solid-phase extraction (SPE) using polymers like polystyrene-divinylbenzene improves recovery rates in water matrices .
- Challenges : Matrix interference in complex samples (e.g., soil or sludge) necessitates optimized cleanup steps. Detection limits below 1 ng/L are achievable with high-resolution MS .
Advanced Research Questions
Q. How do experimental conditions influence conflicting data on this compound’s environmental persistence?
- Analysis of Contradictions : Discrepancies in half-life studies (e.g., aerobic vs. anaerobic degradation) arise from variations in microbial communities, pH, and temperature. For example, faster degradation in marine sediments (pH 8) compared to freshwater systems (pH 6) has been observed .
- Methodological Recommendations : Standardize test systems (e.g., OECD 301B for biodegradation) and report redox conditions. Use isotopically labeled compounds to track transformation pathways .
Q. What strategies mitigate experimental artifacts in studying this compound’s endocrine-disrupting effects?
- Experimental Design : Employ cell-based assays (e.g., ERα/ERβ luciferase reporter systems) to isolate receptor interactions. Control for hydrolysis products (4-nonylphenol) via parallel assays with esterase inhibitors .
- Data Validation : Cross-validate in vivo models (e.g., zebrafish embryos) with transcriptomic profiling to confirm mechanistic pathways .
Q. How do regulatory frameworks like REACH impact this compound research?
- Regulatory Considerations : While this compound itself is not listed on the SVHC Candidate List, its precursor (4-nonylphenol) is restricted under REACH Annex XVII. Researchers must document compliance in synthetic workflows and disposal protocols .
- Implications : Studies targeting industrial applications require environmental risk assessments (ERA) per ECHA guidelines, including toxicity to aquatic organisms (e.g., Daphnia magna) .
Data Handling and Reporting
Q. What statistical approaches resolve variability in ecotoxicological data for this compound?
- Methodological Answer : Apply Bayesian hierarchical models to account for interspecies sensitivity differences. Meta-analyses of existing datasets (e.g., EC₅₀ values for algae and fish) can identify outliers and improve predictive accuracy .
- Documentation : Report raw data in appendices with processed datasets (e.g., normalized LC₅₀ values) in the main text, adhering to FAIR principles .
Advanced Analytical Techniques
Q. How can researchers leverage computational modeling to predict this compound’s behavior in novel environments?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential. Molecular dynamics simulations predict interactions with lipid bilayers or soil organic matter .
- Validation : Compare predictions with experimental data (e.g., HPLC-derived log Kow) to refine algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
